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  • Product: 3-(Cyclohexylmethoxy)piperidine
  • CAS: 933701-67-8

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of 3-(Cyclohexylmethoxy)piperidine (CAS 933701-67-8)

Executive Summary In modern drug discovery, the architectural design of small-molecule inhibitors relies heavily on versatile, functionally rich building blocks. 3-(Cyclohexylmethoxy)piperidine (CAS 933701-67-8) has emer...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the architectural design of small-molecule inhibitors relies heavily on versatile, functionally rich building blocks. 3-(Cyclohexylmethoxy)piperidine (CAS 933701-67-8) has emerged as a critical intermediate, particularly in the synthesis of targeted oncological therapeutics such as Cyclin-dependent kinase 2 (CDK2) inhibitors.

This technical guide provides an in-depth analysis of the compound’s physicochemical properties, details a self-validating synthetic methodology, and explores its mechanistic role in modulating the CDK2/Cyclin E signaling pathway.

Structural Rationale & Physicochemical Profiling

The molecular architecture of 3-(cyclohexylmethoxy)piperidine offers specific pharmacokinetic and pharmacodynamic advantages:

  • The Piperidine Core: Provides a basic secondary amine (pKa ~10) that is protonated at physiological pH. This cationic center is highly effective at forming critical salt bridges with aspartate or glutamate residues within kinase active sites.

  • The Cyclohexylmethoxy Vector: The ether linkage is metabolically more robust than an ester equivalent, resisting rapid plasma hydrolysis. Furthermore, the non-aromatic cyclohexyl ring introduces lipophilic bulk (sp³ carbon character) that occupies hydrophobic pockets without the planar stacking liabilities (e.g., hERG channel inhibition) often associated with purely aromatic appendages.

Quantitative Chemical Data

The following table summarizes the core quantitative metrics utilized for computational modeling and formulation [2].

ParameterSpecification / Value
IUPAC Name 3-(cyclohexylmethoxy)piperidine
CAS Registry Number 933701-67-8
Molecular Formula C₁₂H₂₃NO (Base) / C₁₂H₂₄ClNO (HCl Salt)
Molecular Weight 197.32 g/mol (Base) / 233.78 g/mol (HCl Salt)
Topological Polar Surface Area (TPSA) 21.3 Ų
Hydrogen Bond Donors / Acceptors 1 / 2
Rotatable Bonds 3
Storage Conditions 2–8°C under inert atmosphere [3]

Synthetic Methodology & Scale-Up Protocol

To ensure high yield and purity, the synthesis of 3-(cyclohexylmethoxy)piperidine utilizes a classic Williamson ether synthesis followed by acidic deprotection. The protocol below is designed as a self-validating system , incorporating in-process controls (IPCs) to guarantee causality and reproducibility at each stage.

Step-by-Step Experimental Workflow

Step 1: Deprotonation and Activation

  • Procedure: Dissolve 1.0 eq of (R)-tert-butyl 3-hydroxypiperidine-1-carboxylate in anhydrous N,N-Dimethylformamide (DMF). Cool the system to 0 °C under nitrogen. Slowly add 2.0 eq of Sodium Hydride (NaH, 60% dispersion in mineral oil). Stir for 30 minutes.

  • Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the secondary alcohol, driving the equilibrium forward via the evolution of hydrogen gas. DMF is selected as a polar aprotic solvent because it effectively solvates the Na⁺ cation, leaving a highly reactive, "naked" alkoxide anion.

  • Validation: The cessation of gas (H₂) evolution serves as a primary visual indicator that deprotonation is complete.

Step 2: Alkylation via Sₙ2

  • Procedure: Add 1.1 eq of cyclohexylmethyl bromide dropwise to the 0 °C solution. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Causality: A primary bromide is utilized to minimize competing E2 elimination pathways, ensuring the Sₙ2 substitution is the dominant kinetic trajectory.

  • Validation: Quench with water and extract with Ethyl Acetate (EtOAc). Wash the organic layer extensively with brine to remove DMF. Reaction completion is validated via LC-MS, confirming the disappearance of the starting material and the appearance of the Boc-protected intermediate mass.

Step 3: Boc Cleavage and Salt Formation

  • Procedure: Dissolve the purified intermediate in minimal dichloromethane (DCM) and treat with 4M HCl in Dioxane (5.0 eq). Stir at room temperature for 2 hours.

  • Causality: The strongly acidic environment cleaves the tert-butyl carbamate (Boc) group, releasing isobutylene and carbon dioxide gas. Dioxane is the ideal solvent as it solubilizes the intermediate but forces the resulting hydrochloride salt of the product to precipitate.

  • Validation: The formation of a dense white precipitate provides immediate visual confirmation of successful cleavage. The final product is filtered, washed with cold ether, and its purity is self-validated by a sharp melting point and a single HPLC peak (>98% purity).

Synthetic Workflow Diagram

Synthesis_Workflow SM Boc-3-hydroxypiperidine Deprotonation NaH / DMF (0 °C to RT) SM->Deprotonation Alkylation Cyclohexylmethyl bromide Deprotonation->Alkylation Intermediate Boc-Protected Intermediate Alkylation->Intermediate Deprotection HCl in Dioxane (Boc Cleavage) Intermediate->Deprotection Product 3-(Cyclohexylmethoxy)piperidine HCl Salt Deprotection->Product

Fig 1: Step-by-step synthetic workflow for 3-(Cyclohexylmethoxy)piperidine.

Application in Oncology: CDK2 Inhibitor Development

The primary industrial application of 3-(cyclohexylmethoxy)piperidine lies in its incorporation into targeted kinase inhibitors. Specifically, it has been heavily utilized in the development of therapies targeting the Cyclin-dependent kinase 2 (CDK2) pathway [1].

Mechanistic Context

In healthy cells, the transition from the G1 phase to the S phase of the cell cycle is tightly regulated. However, in many malignancies (such as specific subtypes of breast cancer), the amplification or overexpression of Cyclin E leads to the hyperactivation of CDK2.

  • The hyperactive Cyclin E/CDK2 complex aggressively phosphorylates the Retinoblastoma protein (Rb).

  • Phosphorylated Rb (pRb) releases the E2F transcription factor.

  • Unbound E2F translocates to the nucleus, driving unchecked S-phase entry and rapid tumor DNA replication.

By incorporating the 3-(cyclohexylmethoxy)piperidine moiety into a larger pharmacophore (often a bridged bicyclic or pyrazole-based core), researchers create ATP-competitive inhibitors. The piperidine ring anchors the drug to the kinase hinge region, while the cyclohexyl group extends into adjacent lipophilic pockets, effectively blocking ATP binding and halting the oncogenic signaling cascade [1].

CDK2/Cyclin E Signaling Pathway Diagram

CDK2_Pathway CyclinE Cyclin E Complex Cyclin E/CDK2 Complex CyclinE->Complex CDK2 CDK2 Kinase CDK2->Complex Rb Rb Protein (Active) Complex->Rb Phosphorylation pRb Phospho-Rb (Inactive) Rb->pRb E2F E2F Transcription Factor Rb->E2F Releases S_Phase S-Phase Cell Cycle Progression E2F->S_Phase Gene Transcription Inhibitor CDK2 Inhibitor (3-CMP Derived) Inhibitor->Complex ATP-competitive Inhibition

Fig 2: CDK2/Cyclin E signaling pathway and mechanism of inhibitor intervention.

References

  • Title: WO2022165513A1 - Cdk2 inhibitors and methods of using the same Source: Google Patents URL
Exploratory

In-Depth Technical Guide: Molecular Structure, Physicochemical Profiling, and Synthesis of 3-(Cyclohexylmethoxy)piperidine

Executive Summary In the landscape of modern drug discovery, the strategic selection of molecular scaffolds dictates the success of lead optimization. 3-(Cyclohexylmethoxy)piperidine (CAS: 933701-67-8) has emerged as a h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, the strategic selection of molecular scaffolds dictates the success of lead optimization. 3-(Cyclohexylmethoxy)piperidine (CAS: 933701-67-8) has emerged as a highly versatile building block, particularly in the synthesis of kinase inhibitors[1]. By combining the basicity and hydrogen-bonding potential of a piperidine ring with the lipophilic, sterically demanding profile of a cyclohexylmethoxy group, this molecule offers a unique vector for occupying hydrophobic pockets in target proteins.

This whitepaper provides an authoritative breakdown of its molecular identity, the causality behind its synthetic protocols, and its integration into advanced pharmacological pathways, specifically targeting Cyclin-Dependent Kinase 2 (CDK2)[1].

Molecular Identity & Physicochemical Profiling

Understanding the quantitative metrics of 3-(cyclohexylmethoxy)piperidine is the first step in predicting its behavior in both synthetic and biological environments. The table below consolidates its core physicochemical data[2].

PropertyValue
Chemical Name 3-(Cyclohexylmethoxy)piperidine
CAS Registry Number 933701-67-8
PubChem CID 43196817
Molecular Formula C12H23NO
Molecular Weight 197.322 g/mol
Available Forms Free base / Hydrochloride salt[3]
Structural Causality

The architecture of 3-(cyclohexylmethoxy)piperidine is highly deliberate:

  • The Piperidine Core: Provides a secondary amine that is easily functionalized (e.g., via amidation, reductive amination, or SNAr reactions) to build larger drug molecules. In physiological conditions, this nitrogen can protonate, enhancing aqueous solubility and serving as a critical hydrogen-bond donor to the hinge region of kinases.

  • The Cyclohexylmethoxy Motif: Attached at the meta (3-position) of the piperidine ring, this bulky, non-polar group is connected via a flexible ether linkage. The ether oxygen acts as a weak hydrogen-bond acceptor, while the cyclohexyl ring is perfectly suited to project into deep, lipophilic domains of a target enzyme, increasing binding affinity through van der Waals interactions.

Synthetic Methodology & Experimental Protocols

The synthesis of 3-(cyclohexylmethoxy)piperidine relies on a robust Williamson Ether Synthesis followed by an acidic deprotection step[1]. As a Senior Application Scientist, it is critical to not just execute these steps, but to understand the chemical causality driving each choice.

Step-by-Step Protocol: Etherification and Deprotection

Phase 1: Alkoxide Formation and Etherification

  • Preparation: Charge a flame-dried round-bottom flask with (R)-tert-butyl 3-hydroxypiperidine-1-carboxylate (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF)[1].

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.0 eq)[1].

    • Causality: NaH is selected because it is a strong, non-nucleophilic base. It quantitatively deprotonates the secondary alcohol without attacking the Boc-carbonyl. The 0 °C environment controls the exothermic release of hydrogen gas, preventing degradation.

  • Alkylation: After 30 minutes of stirring (ensuring complete alkoxide generation), add (bromomethyl)cyclohexane (0.9–1.0 eq) dropwise.

  • Propagation: Allow the mixture to warm to room temperature and stir overnight[1].

    • Causality: DMF is a polar aprotic solvent. It aggressively solvates the Na⁺ cation, leaving the alkoxide "naked" and highly nucleophilic, which accelerates the SN2 displacement of the primary bromide.

  • Quenching: Quench carefully with distilled water to neutralize unreacted NaH, then extract the intermediate with Ethyl Acetate (EtOAc).

Phase 2: Boc-Deprotection

  • Acidic Cleavage: Dissolve the purified intermediate in Dichloromethane (DCM). Add Trifluoroacetic Acid (TFA, ~10 eq) at 0 °C.

  • Reaction: Stir at room temperature for 2 hours.

    • Causality: TFA is highly effective at hydrolyzing the tert-butyl carbamate (Boc) group via an acid-catalyzed mechanism. Crucially, the newly formed ether linkage is highly stable under these specific acidic conditions and remains intact.

  • Workup & Isolation: Concentrate the solvent in vacuo. Neutralize the residue with saturated aqueous NaHCO₃ to convert the piperidinium trifluoroacetate salt back to the free base. Extract with DCM, dry over anhydrous Na₂SO₄, and evaporate to yield the final product[1].

Self-Validating Analytical System

To ensure protocol integrity, the workflow must be self-validating:

  • LC-MS Validation: The final product must be subjected to Liquid Chromatography-Mass Spectrometry. A successful synthesis is confirmed by a mass-to-charge ratio (m/z) of 198.2 [M+H]⁺ in positive electrospray ionization (ESI+) mode[1].

  • NMR Validation: In ¹H NMR (CDCl₃), the complete disappearance of the intense singlet at ~1.45 ppm (corresponding to the 9 protons of the tert-butyl group) validates successful deprotection.

SynthesisWorkflow SM tert-butyl 3-hydroxypiperidine -1-carboxylate Step1 Deprotonation NaH, DMF (0°C to RT) SM->Step1 Alkylation Williamson Ether Synthesis +(Bromomethyl)cyclohexane Step1->Alkylation Alkoxide Formation Intermediate Boc-Protected Intermediate Alkylation->Intermediate Step2 Boc Deprotection TFA in DCM (RT) Intermediate->Step2 Product 3-(Cyclohexylmethoxy)piperidine (Target Molecule) Step2->Product Acidic Cleavage

Figure 1: Step-by-step synthetic workflow for 3-(Cyclohexylmethoxy)piperidine.

Pathway Integration: Role in CDK2/Cyclin E Inhibition

Beyond its chemical synthesis, 3-(cyclohexylmethoxy)piperidine is highly valued in oncology drug development. It serves as a core pharmacophore in the design of inhibitors targeting the CDK2/Cyclin E complex [1].

Progressive phosphorylation of the retinoblastoma (Rb) protein by Cyclin E/CDK2 is a critical driver that releases the E2F transcription factor, pushing the cell cycle from the G1 phase into the S phase[4]. In many cancers, Cyclin E is heavily overexpressed, leading to unregulated cellular proliferation[4].

By utilizing 3-(cyclohexylmethoxy)piperidine as a starting scaffold, medicinal chemists can synthesize potent CDK2 inhibitors. The molecule is typically functionalized at the piperidine nitrogen to attach to a larger heteroaromatic core that binds the ATP-hinge region of CDK2, while the cyclohexylmethoxy tail is directed into the hydrophobic specificity pocket, ensuring high target selectivity.

Pathway Scaffold 3-(Cyclohexylmethoxy) piperidine Scaffold LeadOpt Lead Optimization & Functionalization Scaffold->LeadOpt CDK2Inhibitor CDK2/Cyclin E Inhibitor LeadOpt->CDK2Inhibitor Complex CDK2/Cyclin E Complex CDK2Inhibitor->Complex Inhibits CellCycle G1/S Phase Arrest (Tumor Suppression) Complex->CellCycle Prevents Progression

Figure 2: Pharmacological integration of the scaffold into CDK2/Cyclin E inhibition pathways.

References

  • World Intellectual Property Organization (WIPO).CDK2 inhibitors and methods of using the same.
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 43196817.[Link]

Sources

Foundational

Comprehensive Safety and Handling Whitepaper: 3-(Cyclohexylmethoxy)piperidine in Preclinical Drug Development

Introduction: The Mechanistic Approach to Chemical Safety As a Senior Application Scientist, I approach chemical safety not as a static regulatory checklist, but as a mechanistic discipline. The safe handling of any chem...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Mechanistic Approach to Chemical Safety

As a Senior Application Scientist, I approach chemical safety not as a static regulatory checklist, but as a mechanistic discipline. The safe handling of any chemical entity requires a fundamental understanding of its molecular topology and reactivity. 3-(Cyclohexylmethoxy)piperidine (CAS: 933701-67-8) [1] is a highly versatile secondary amine building block frequently employed in the synthesis of cyclin-dependent kinase 2 (CDK2) inhibitors[2].

Its unique structural architecture—combining a hydrophilic, basic piperidine core with a highly lipophilic cyclohexylmethoxy side chain—imparts favorable pharmacokinetic properties to downstream active pharmaceutical ingredients (APIs). However, these exact structural features dictate a specific and rigorous hazard profile that must be managed through self-validating experimental workflows.

Physicochemical Profiling and Hazard Causality

To handle 3-(Cyclohexylmethoxy)piperidine safely, one must first understand the causality behind its physical properties. The secondary amine nitrogen possesses a lone pair of electrons, rendering the molecule both a moderate base and a potent nucleophile. This basicity is the primary driver of its corrosivity to biological tissues. Concurrently, the cyclohexylmethoxy moiety significantly increases the molecule's partition coefficient (LogP), enhancing its ability to permeate lipid bilayers, including the stratum corneum of the skin.

Table 1: Physicochemical and Hazard Profile
Property / ParameterValue / DescriptionMechanistic Implication
CAS Number 933701-67-8[1]Unique identifier for regulatory tracking and inventory control.
Molecular Formula C12H23NODetermines stoichiometric calculations for cross-coupling reactions.
Molecular Weight 197.32 g/mol Facilitates mass-to-molar conversions in synthetic workflows.
Key Functional Groups Secondary Amine, Aliphatic EtherConfers basicity, nucleophilicity, and hydrogen-bond accepting capability.
GHS Classification Skin Corr. 1B, Eye Dam. 1High lipophilicity accelerates tissue penetration; basicity causes rapid saponification of cellular lipids.

Biological Context and Synthetic Utility

Why do we risk handling such hazardous intermediates? The cyclohexylmethoxy group provides critical steric bulk and lipophilic interactions within the ATP-binding pocket of kinases. Specifically, derivatives synthesized from 3-(Cyclohexylmethoxy)piperidine have shown profound efficacy in inhibiting CDK2/Cyclin E complexes[2]. This is critical because Cyclin E amplification and CDK2 overactivity are recognized drivers in aggressive malignancies, including basal-like and Triple-Negative Breast Cancers (TNBC)[3].

CDK2 Compound Piperidine-Derived CDK2 Inhibitor CDK2 CDK2/Cyclin E Complex Compound->CDK2 Inhibits Rb Retinoblastoma Protein (Rb) CDK2->Rb Phosphorylates E2F E2F Transcription Factor Rb->E2F Releases CellCycle G1 to S Phase Transition E2F->CellCycle Promotes

Mechanism of CDK2 inhibition by piperidine-derived compounds.

Experimental Protocols: Safe Dispensing and Reaction Quenching

When utilizing 3-(Cyclohexylmethoxy)piperidine in substitution reactions (e.g., SNAr with heteroaryl halides), the handling must preclude aerosolization and exothermic runaway. Standard operating procedures (SOPs) often dictate "use in a fume hood," but a robust protocol must be a self-validating system .

Step-by-Step Methodology: Inert Dispensing and Quenching
  • Fume Hood Validation: Before opening the reagent, verify face velocity (standard 80-100 fpm) using a calibrated anemometer, rather than relying solely on the digital sash readout.

  • PPE Selection: Nitrile gloves offer moderate protection against amines. However, due to the lipophilic tail of this compound, breakthrough times are reduced. Double-glove with a heavy-duty nitrile outer layer, changing immediately upon suspected contamination.

  • Inert Dispensing: Purge the reaction vessel with inert gas (Ar or N2). Use a positive-displacement pipette for accurate volumetric transfer, as the viscous nature of the compound leads to under-delivery with standard air-displacement pipettes.

  • Reaction Integration: Add the compound dropwise to the electrophile solution at 0°C to control the exothermic nucleophilic attack.

  • Self-Validating Quench: To terminate the reaction and neutralize unreacted piperidine, add 1M Citric Acid or saturated NH4Cl dropwise.

  • Validation: Test the aqueous layer with pH indicator paper. A pH of 5-6 confirms complete protonation of the unreacted amine, rendering it water-soluble and safe for phase separation and disposal.

Emergency Response and Spill Mitigation

In the event of a spill, standard sweeping or wiping is insufficient and potentially exacerbates vaporization of the free base. The following workflow outlines a chemically sound mitigation strategy based on acid-base neutralization.

SpillResponse Start Spill Detected Assess Assess Volume & Isolate Area Start->Assess Vent Maximize Local Exhaust Ventilation Assess->Vent Neutralize Apply Solid Citric Acid (Neutralization) Vent->Neutralize Absorb Apply Inert Absorbent (e.g., Sand) Neutralize->Absorb Dispose Transfer to Hazardous Waste Container Absorb->Dispose Validate Surface pH Swab Validation (pH 6-8) Dispose->Validate

Workflow for basic amine spill neutralization and surface validation.

Conclusion

The integration of 3-(Cyclohexylmethoxy)piperidine into drug discovery pipelines necessitates a profound respect for its chemical reactivity. By transitioning from passive compliance (simply reading an SDS) to active, mechanistic handling (understanding the why behind the hazards), researchers can ensure both their personal safety and the integrity of their synthetic workflows.

Sources

Exploratory

A Strategic Approach to the Preliminary Toxicity Screening of 3-(Cyclohexylmethoxy)piperidine: An In-Depth Technical Guide

Introduction: De-risking a Novel Piperidine Scaffold The compound 3-(Cyclohexylmethoxy)piperidine represents a novel chemical entity with potential therapeutic applications. Its structure, combining a piperidine ring wit...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: De-risking a Novel Piperidine Scaffold

The compound 3-(Cyclohexylmethoxy)piperidine represents a novel chemical entity with potential therapeutic applications. Its structure, combining a piperidine ring with a cyclohexylmethoxy side chain, necessitates a thorough and early assessment of its toxicological profile to de-risk its progression in the drug development pipeline. The piperidine moiety, while a common feature in many approved drugs, is also recognized as a potential toxicophore in some contexts, warranting careful evaluation.[1] This guide provides a comprehensive, tiered strategy for the preliminary toxicity screening of 3-(Cyclohexylmethoxy)piperidine, grounded in established protocols and driven by scientific rationale. Our approach prioritizes a logical progression from computational and in vitro methods to a targeted in vivo study, aligning with the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing.

While no specific toxicity data for 3-(Cyclohexylmethoxy)piperidine is publicly available, safety data for the structurally related compound, 3-(cyclopropylmethoxy)piperidine, indicates potential for acute oral toxicity, skin and eye irritation, and respiratory irritation.[2] This information provides an initial basis for caution and underscores the importance of the screening cascade outlined herein.

Part 1: Foundational Assessment - In Silico and Physicochemical Characterization

Before embarking on resource-intensive biological assays, a foundational understanding of the compound's potential liabilities can be established through computational modeling and basic physicochemical analysis.

In Silico ADMET Prediction

Computational tools provide a rapid, cost-effective first pass to flag potential issues related to Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET).[3][4] These models can predict a range of properties, helping to anticipate experimental outcomes and guide assay selection.

Experimental Protocol: ADMET Profiling

  • Input Structure: Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) representation of 3-(Cyclohexylmethoxy)piperidine.

  • Utilize Prediction Software: Employ a validated computational platform (e.g., SwissADME, pkCSM, Toxtree) to predict key parameters.[3]

  • Analyze Predicted Properties:

    • Toxicity: Screen for alerts related to mutagenicity (AMES toxicity), cardiotoxicity (hERG inhibition), hepatotoxicity, and skin sensitization.[3] The piperidine ring may be flagged as a potential toxicophore.[1]

    • Drug-Likeness: Evaluate compliance with established rules like Lipinski's Rule of Five to assess the potential for oral bioavailability.[3]

    • Metabolism: Predict interactions with key Cytochrome P450 (CYP) enzymes (e.g., CYP3A4, CYP2D6), which are crucial for drug metabolism.[3]

Workflow for In Silico Assessment

G cluster_in_silico In Silico & Physicochemical Workflow A Input: 3-(Cyclohexylmethoxy)piperidine SMILES Structure B ADMET Prediction Software (e.g., SwissADME, Toxtree) A->B C Predicted Toxicity Profile - AMES Mutagenicity - hERG Inhibition - Hepatotoxicity - Skin Sensitization B->C D Predicted Physicochemical Properties - Lipinski's Rule of Five - Solubility - pKa B->D E Data Interpretation & Risk Hypothesis Formulation C->E D->E

Caption: Workflow for the initial in silico toxicity and physicochemical assessment.

Part 2: Core In Vitro Toxicity Screening Cascade

The in vitro screening cascade is designed to assess key toxicological endpoints: cytotoxicity, genotoxicity, metabolic stability, hepatotoxicity, and cardiotoxicity. This multi-parametric approach provides a robust profile of the compound's biological activity at the cellular level.

General Cytotoxicity Assessment

The first step is to determine the concentration range at which the compound elicits general cellular toxicity. This is crucial for designing subsequent, more specific assays. Two common and complementary assays are the LDH and MTT assays.[5]

  • Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from cells with damaged plasma membranes, indicating cell lysis.[6][7]

  • MTT Assay: A colorimetric assay that assesses cell metabolic activity as an indicator of cell viability.[5][8]

Experimental Protocol: LDH Cytotoxicity Assay

  • Cell Seeding: Plate a suitable human cell line (e.g., HepG2, HEK293) in a 96-well plate and incubate for 24 hours to allow attachment.

  • Compound Treatment: Treat cells with a serial dilution of 3-(Cyclohexylmethoxy)piperidine for a defined period (e.g., 24, 48, or 72 hours). Include vehicle-only and positive controls.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant.

  • LDH Detection: Add the collected supernatant to a new plate with the LDH assay reagent mixture.[9] The reaction involves the conversion of a tetrazolium salt into a red formazan product.[6]

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm). The amount of color formation is proportional to the amount of LDH released.[6][9]

  • Data Analysis: Calculate the percentage of cytotoxicity relative to control wells where maximum LDH release is induced.

Genotoxicity (Mutagenicity) Screening

The Ames test is a widely used and regulatory-accepted bacterial reverse mutation assay to assess the mutagenic potential of a chemical.[10][11][12]

Experimental Protocol: Ames Test (Microplate Format)

  • Bacterial Strains: Utilize multiple strains of Salmonella typhimurium (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions) that are auxotrophic for histidine.[10][13]

  • Metabolic Activation: Conduct the assay both with and without a mammalian metabolic activation system (e.g., rat liver S9 fraction) to detect pro-mutagens.[13]

  • Exposure: In a 384-well plate, expose the bacterial strains to various concentrations of 3-(Cyclohexylmethoxy)piperidine in a medium containing a trace amount of histidine.[13]

  • Incubation: Incubate the plates at 37°C for 48-72 hours.[10]

  • Scoring: A positive result is indicated by a significant, dose-dependent increase in the number of "revertant" colonies (wells that turn yellow due to bacterial growth) compared to the negative control.[11][13]

Metabolic Stability and Hepatotoxicity

Drug-induced liver injury (DILI) is a major cause of drug attrition.[14][15][16] A multi-pronged approach is recommended to assess metabolic stability and direct hepatotoxicity.

2.3.1 Metabolic Stability in Liver Microsomes

This assay determines the rate at which the compound is metabolized by Phase I enzymes, primarily Cytochrome P450s, providing an estimate of its intrinsic clearance.[17][18][19][20]

Experimental Protocol: Microsomal Stability Assay

  • Incubation: Incubate 3-(Cyclohexylmethoxy)piperidine (at a low concentration, e.g., 1 µM) with pooled human liver microsomes.[20]

  • Cofactor Requirement: The reaction is initiated by adding the necessary cofactor, NADPH.[18][20] Control incubations are run without NADPH.

  • Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes).[18]

  • Analysis: The reaction is quenched, and the concentration of the parent compound remaining at each time point is quantified using LC-MS/MS.[17]

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the half-life (t½) and intrinsic clearance (Clint).[18]

2.3.2 Hepatotoxicity in Cultured Hepatocytes

Using a human hepatocyte cell model (e.g., HepG2, HepaRG, or iPSC-derived hepatocytes) allows for the assessment of direct cellular toxicity and can provide mechanistic insights.[14][21][22]

Experimental Protocol: High-Content Hepatotoxicity Assay

  • Cell Culture: Plate hepatocytes and treat with a range of concentrations of 3-(Cyclohexylmethoxy)piperidine for 48-72 hours.

  • Multi-parametric Staining: Utilize a cocktail of fluorescent dyes to simultaneously assess multiple toxicity endpoints.

  • High-Content Imaging: Acquire images using an automated fluorescence microscope.

  • Endpoint Analysis: Quantify key indicators of hepatotoxicity, including:[14]

    • Cell viability and count

    • Mitochondrial membrane potential (an indicator of mitochondrial dysfunction)

    • Reactive oxygen species (ROS) generation (oxidative stress)

    • Phospholipidosis (accumulation of phospholipids)

    • Apoptosis (programmed cell death)

Cardiotoxicity Screening: hERG Channel Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical liability associated with a potentially fatal cardiac arrhythmia.[23][24] Early screening for hERG inhibition is a regulatory expectation.

Experimental Protocol: Automated Patch Clamp hERG Assay

  • Cell Line: Use a mammalian cell line (e.g., CHO or HEK293) stably expressing the hERG channel.[24][25]

  • Automated Patch Clamp: Employ an automated patch-clamp system to measure ion channel activity.

  • Voltage Protocol: Apply a specific voltage protocol to elicit the characteristic hERG current.[24][26]

  • Compound Application: Apply multiple concentrations of 3-(Cyclohexylmethoxy)piperidine to the cells.

  • Data Analysis: Measure the degree of hERG current inhibition at each concentration to determine the IC50 value (the concentration at which 50% of the channel activity is inhibited).[26]

Integrated In Vitro Screening Workflow

G cluster_invitro In Vitro Toxicity Screening Cascade A General Cytotoxicity (LDH & MTT Assays) Determine IC50 B Genotoxicity (Ames Test) Assess Mutagenic Potential A->B C Metabolic Stability (Liver Microsomes) Calculate Intrinsic Clearance A->C D Hepatotoxicity (High-Content Imaging) Assess Liver Cell Injury A->D E Cardiotoxicity (hERG Assay) Determine IC50 for Channel Block A->E F Comprehensive In Vitro Toxicity Profile B->F C->F D->F E->F

Caption: A parallel workflow for comprehensive in vitro toxicity assessment.

Part 3: Preliminary In Vivo Assessment

Should the in vitro profile be favorable, a limited and ethically-justified in vivo study is the next logical step to understand the compound's effects in a whole organism.

Acute Oral Toxicity Study (OECD 425)

The Up-and-Down Procedure (UDP) is a method for estimating the median lethal dose (LD50) that uses a minimal number of animals.[27][28][29] It provides critical information on acute toxicity and helps classify the compound according to the Globally Harmonised System (GHS).[27][28]

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD 425)

  • Animal Model: Use a single sex of rodent, typically female rats.[27][28]

  • Dosing: Administer 3-(Cyclohexylmethoxy)piperidine by oral gavage. Animals should be fasted prior to dosing.[28][29]

  • Sequential Dosing: Dose single animals in sequence, usually at 48-hour intervals. The dose for the next animal is adjusted up or down depending on the outcome (survival or death) for the previous animal.[28]

  • Observation: Observe animals closely for the first few hours after dosing and then daily for a total of 14 days.[28] Record all signs of toxicity, body weight changes, and mortality.[30]

  • Necropsy: Perform a gross necropsy on all animals at the end of the observation period.[28]

  • LD50 Estimation: Calculate the LD50 using the maximum likelihood method.[28]

Data Summary and Interpretation

All quantitative data from this screening cascade should be summarized for clear interpretation and decision-making.

Table 1: Summary of Preliminary Toxicity Data for 3-(Cyclohexylmethoxy)piperidine

Assay TypeEndpointResultInterpretation / Next Steps
In Silico
AMES PredictionMutagenicity AlertPositive/NegativeGuides need for and interpretation of Ames test.
hERG PredictionInhibition AlertPositive/NegativePrioritizes the need for an experimental hERG assay.
In Vitro
Cytotoxicity (HepG2)IC50 (µM)[Insert Value]Defines concentration range for subsequent assays.
Ames TestMutagenicityPositive/NegativeA positive result is a significant liability.
Metabolic Stabilityt½ (min)[Insert Value]Predicts hepatic clearance rate.
Clint (µL/min/mg)[Insert Value]
hERG AssayIC50 (µM)[Insert Value]A potent IC50 (<10 µM) is a major concern.
In Vivo
Acute Oral ToxicityEst. LD50 (mg/kg)[Insert Value]Provides GHS classification for acute toxicity.
Observed Signs[Describe]Informs on target organs and clinical signs.

Conclusion: A Pathway to Informed Decision-Making

This technical guide outlines a systematic and tiered approach to the preliminary toxicity screening of 3-(Cyclohexylmethoxy)piperidine. By integrating in silico, in vitro, and targeted in vivo studies, this strategy allows for the early identification of potential toxicological liabilities. The data generated will form a critical part of the compound's safety profile, enabling informed, evidence-based decisions on its continued development. This self-validating system ensures that each step is justified by the data from the previous tier, maximizing scientific rigor while adhering to ethical considerations in animal research.

References

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. (n.d.). SpringerLink. Retrieved from [Link]

  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (2023, September 13). ResearchGate. Retrieved from [Link]

  • Guidance Document on Acute Oral Toxicity Testing. (2002, May 10). OECD. Retrieved from [Link]

  • Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. (2022, June 30). OECD. Retrieved from [Link]

  • (PDF) OECD GUIDELINE FOR TESTING OF CHEMICALS Acute Oral Toxicity – Acute Toxic Class Method. (n.d.). Academia.edu. Retrieved from [Link]

  • Cytotoxicity Assays: Measurement Of Cell Death. (2024, April 8). Da-Ta Biotech. Retrieved from [Link]

  • OECD Test Guideline 425 - Acute Oral Toxicity: Up-and-Down Procedure. (1998, September 21). ICCVAM. Retrieved from [Link]

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Foundational

Introduction: The Enduring Significance of the Piperidine Scaffold

An In-Depth Technical Guide to 3-(Cyclohexylmethoxy)piperidine: A Novel Scaffold in Heterocyclic Chemistry The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, stands as one of the most u...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 3-(Cyclohexylmethoxy)piperidine: A Novel Scaffold in Heterocyclic Chemistry

The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, stands as one of the most ubiquitous structural motifs in medicinal chemistry and natural product synthesis.[1][2] Its prevalence is a testament to its remarkable versatility. The piperidine scaffold provides a conformationally flexible yet structurally defined three-dimensional framework that can be readily functionalized to present substituents in precise spatial orientations. This allows for the fine-tuning of interactions with biological targets. Derivatives of piperidine are integral components in a vast array of pharmaceuticals, demonstrating a wide spectrum of pharmacological activities including analgesic, antipsychotic, anti-inflammatory, and antiviral effects.[3] The development of novel piperidine-based structures continues to be a vibrant area of research, aimed at discovering new therapeutic agents with improved efficacy and selectivity.[2][4]

Conceptualizing 3-(Cyclohexylmethoxy)piperidine: A Union of Proven Pharmacophores

This guide focuses on the synthesis, characterization, and potential applications of a novel, yet underexplored, piperidine derivative: 3-(Cyclohexylmethoxy)piperidine. This molecule uniquely combines the foundational piperidine core with a cyclohexylmethoxy side chain at the 3-position.

The strategic placement of the cyclohexylmethoxy group is hypothesized to impart several advantageous physicochemical properties:

  • Modulation of Lipophilicity: The cyclohexyl group is a non-aromatic, lipophilic moiety that can significantly increase the overall lipophilicity of a molecule.[5] This property is crucial for influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile, particularly its ability to cross the blood-brain barrier for central nervous system (CNS) applications.

  • Three-Dimensionality and Steric Influence: Unlike a flat phenyl ring, the cyclohexyl group provides a distinct three-dimensional profile.[5] This can lead to more specific and potentially stronger interactions with the binding pockets of target proteins by creating more contact points.[5]

  • Metabolic Stability: The saturated nature of the cyclohexyl ring can offer greater metabolic stability compared to aromatic systems, which are often susceptible to oxidative metabolism.[6] The ether linkage is also generally more stable to metabolic cleavage than, for example, an ester bond.

The combination of the established piperidine pharmacophore with the lipophilic and sterically defined cyclohexylmethoxy sidechain presents a compelling case for 3-(Cyclohexylmethoxy)piperidine as a valuable building block for the synthesis of new chemical entities with potential therapeutic value.

Caption: Molecular components of 3-(Cyclohexylmethoxy)piperidine.

Proposed Synthesis of 3-(Cyclohexylmethoxy)piperidine

A robust and efficient synthesis of 3-(Cyclohexylmethoxy)piperidine can be envisioned through a multi-step pathway commencing with commercially available starting materials. The proposed route leverages well-established and reliable chemical transformations, including N-protection, Williamson ether synthesis, and deprotection.

The overall synthetic strategy is outlined below:

G start 3-Hydroxypiperidine step1 N-Protection (Boc)2O, Base start->step1 intermediate1 N-Boc-3-hydroxypiperidine step1->intermediate1 step2 Williamson Ether Synthesis NaH, Cyclohexylmethyl bromide intermediate1->step2 intermediate2 N-Boc-3-(cyclohexylmethoxy)piperidine step2->intermediate2 step3 Deprotection TFA or HCl intermediate2->step3 product 3-(Cyclohexylmethoxy)piperidine step3->product

Caption: Proposed synthetic workflow for 3-(Cyclohexylmethoxy)piperidine.

Detailed Experimental Protocol

Step 1: Synthesis of tert-butyl 3-hydroxypiperidine-1-carboxylate (N-Boc-3-hydroxypiperidine)

  • To a stirred solution of 3-hydroxypiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base, for example, triethylamine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in the same solvent.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-3-hydroxypiperidine, which can be purified by column chromatography if necessary.[7]

Step 2: Synthesis of tert-butyl 3-(cyclohexylmethoxy)piperidine-1-carboxylate

  • To a solution of N-Boc-3-hydroxypiperidine (1.0 eq) in anhydrous THF, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the suspension at room temperature for 30-60 minutes until the evolution of hydrogen gas ceases, indicating the formation of the alkoxide.

  • Add cyclohexylmethyl bromide (1.1 eq) to the reaction mixture.

  • Heat the mixture to reflux and stir for 16-24 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, carefully quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent like ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired ether. This step is a classic Williamson ether synthesis.[8][9]

Step 3: Synthesis of 3-(Cyclohexylmethoxy)piperidine (Deprotection)

  • Dissolve the N-Boc-3-(cyclohexylmethoxy)piperidine (1.0 eq) in a minimal amount of DCM.

  • Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane at room temperature.

  • Stir the solution for 1-4 hours until the deprotection is complete (monitored by TLC).

  • Remove the solvent and excess acid under reduced pressure.

  • Dissolve the residue in water and basify with a strong base (e.g., NaOH or K₂CO₃) to a pH > 10.

  • Extract the free amine product with an organic solvent such as DCM or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product, 3-(Cyclohexylmethoxy)piperidine.

Potential Applications in Heterocyclic Chemistry and Drug Discovery

The unique structural attributes of 3-(Cyclohexylmethoxy)piperidine make it a promising scaffold for the development of novel therapeutic agents.

  • CNS-Active Agents: The calculated lipophilicity of the molecule suggests potential for good blood-brain barrier penetration. Therefore, it could serve as a foundational structure for developing agents targeting CNS disorders, such as novel antipsychotics, antidepressants, or analgesics. The cyclohexyl moiety can be explored for interactions within hydrophobic pockets of CNS receptors.[10]

  • Scaffold for Combinatorial Chemistry: The secondary amine of the piperidine ring provides a convenient handle for further functionalization. A library of derivatives can be readily synthesized by N-alkylation or N-acylation, allowing for a systematic exploration of structure-activity relationships (SAR). This makes 3-(Cyclohexylmethoxy)piperidine an excellent building block for generating diverse molecular libraries for high-throughput screening.

  • Bioisosteric Replacement: The cyclohexylmethoxy group can be used as a bioisostere for other bulky lipophilic groups, such as a benzyl or adamantyl group, in known pharmacologically active compounds.[4][5] This substitution could lead to improved metabolic stability or altered receptor binding affinity and selectivity.

G cluster_derivatives Derivative Library for SAR scaffold 3-(Cyclohexylmethoxy)piperidine (Core Scaffold) derivative1 N-Alkylation (e.g., with R-X) scaffold->derivative1 Generates Amine Derivatives derivative2 N-Acylation (e.g., with R-COCl) scaffold->derivative2 Generates Amide Derivatives derivative3 N-Sulfonylation (e.g., with R-SO2Cl) scaffold->derivative3 Generates Sulfonamide Derivatives screening High-Throughput Screening derivative1->screening derivative2->screening derivative3->screening hit Hit Compound Identification screening->hit

Caption: Use of 3-(Cyclohexylmethoxy)piperidine as a scaffold in drug discovery.

Physicochemical and Spectroscopic Characterization

The successful synthesis of 3-(Cyclohexylmethoxy)piperidine would be confirmed by a suite of standard analytical techniques.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value
Molecular FormulaC₁₂H₂₃NO
Molecular Weight197.32 g/mol
LogP (octanol/water)~2.5 - 3.0
Boiling Point~240-260 °C (estimated)
pKa (of conjugate acid)~10-11 (estimated)

Expected Spectroscopic Data:

  • ¹H NMR: Resonances corresponding to the protons of the cyclohexyl ring (broad multiplets in the 0.8-1.8 ppm range), the methylene protons of the methoxy bridge (~3.2-3.4 ppm), the protons on the piperidine ring (multiplets in the 1.5-3.0 ppm range), and the proton on the nitrogen (a broad singlet, exchangeable with D₂O).

  • ¹³C NMR: Signals for the distinct carbon atoms of the cyclohexyl and piperidine rings, as well as the methylene carbon of the ether linkage.

  • Mass Spectrometry (MS): An exact mass measurement corresponding to the molecular formula C₁₂H₂₃NO, with a prominent molecular ion peak [M+H]⁺ in ESI+.

Conclusion

While not yet prominently featured in the chemical literature, 3-(Cyclohexylmethoxy)piperidine represents a chemical entity of significant potential. Its synthesis is achievable through well-established synthetic methodologies. The combination of the pharmacologically privileged piperidine scaffold with the sterically defined and lipophilic cyclohexylmethoxy side chain makes it a highly attractive, novel building block for medicinal chemistry. Researchers in drug discovery are encouraged to consider this compound as a valuable starting point for the design and synthesis of new libraries of molecules with the potential for diverse therapeutic applications, particularly in the realm of CNS-active agents.

References

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  • Google Patents. (2016). CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.
  • He, M., et al. (2017). Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. Applied Biochemistry and Biotechnology, 181(4), 1304–1313. [Link]

  • LookChem. cyclohexylmethanol - 100-49-2, C7H14O, density, melting point, boiling point, structural formula, synthesis. [Link]

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Exploratory

An In-depth Technical Guide to 3-(Cyclohexylmethoxy)piperidine as a Pharmaceutical Intermediate

Introduction: The Strategic Value of the Piperidine Scaffold in Modern Drug Discovery The piperidine ring is a cornerstone of medicinal chemistry, recognized for its prevalence in a vast array of pharmaceuticals and natu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the Piperidine Scaffold in Modern Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, recognized for its prevalence in a vast array of pharmaceuticals and natural alkaloids.[1][2] Its six-membered heterocyclic structure provides a versatile, conformationally flexible scaffold that can be strategically modified to optimize the pharmacological and pharmacokinetic properties of a drug candidate.[3] The introduction of a cyclohexylmethoxy substituent at the 3-position of the piperidine ring creates 3-(Cyclohexylmethoxy)piperidine, a valuable intermediate that combines the favorable attributes of the piperidine core with the lipophilic and steric characteristics of the cyclohexylmethyl ether group. This modification can significantly influence a molecule's binding affinity to its biological target, as well as its absorption, distribution, metabolism, and excretion (ADME) profile.

This technical guide offers an in-depth exploration of 3-(Cyclohexylmethoxy)piperidine, from its rational synthesis and rigorous analytical characterization to its application as a key building block in the development of novel therapeutic agents. The content is tailored for researchers, scientists, and drug development professionals, providing not only detailed protocols but also the underlying scientific principles that guide experimental choices.

Synthesis of 3-(Cyclohexylmethoxy)piperidine: A Mechanistic and Practical Approach

The synthesis of 3-(Cyclohexylmethoxy)piperidine is most effectively achieved through the Williamson ether synthesis, a robust and well-established method for forming ethers via an SN2 reaction between an alkoxide and an alkyl halide.[4][5] This approach necessitates the preparation of two key precursors: an N-protected 3-hydroxypiperidine and cyclohexylmethyl bromide.

Precursor Synthesis: Building the Foundation

1. N-Protected 3-Hydroxypiperidine:

The piperidine nitrogen must be protected prior to the Williamson ether synthesis to prevent it from acting as a competing nucleophile. The tert-butyloxycarbonyl (Boc) group is a common and effective choice for this purpose, as it is stable under the basic conditions of the ether synthesis and can be readily removed under acidic conditions. The synthesis of N-Boc-3-hydroxypiperidine can be accomplished through the reduction of N-Boc-3-piperidone.[6][7]

2. Cyclohexylmethyl Bromide:

Cyclohexylmethyl bromide serves as the electrophile in the Williamson ether synthesis. It is typically synthesized from cyclohexanemethanol through bromination with reagents such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).[8][9][10]

The Williamson Ether Synthesis: A Step-by-Step Protocol

The following protocol details the synthesis of N-Boc-3-(cyclohexylmethoxy)piperidine, followed by the deprotection of the nitrogen to yield the final product.

Step 1: Formation of the Alkoxide

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, N-Boc-3-hydroxypiperidine is dissolved in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). The solution is cooled to 0°C in an ice bath. Sodium hydride (NaH) is then added portion-wise. The evolution of hydrogen gas is observed as the alkoxide is formed. The reaction is stirred at 0°C for 30-60 minutes, or until the gas evolution ceases.

Causality: The use of a strong, non-nucleophilic base like NaH is crucial for the complete deprotonation of the hydroxyl group to form the more nucleophilic alkoxide.[11] Anhydrous conditions are essential to prevent the quenching of the NaH and the alkoxide by water.

Step 2: Nucleophilic Substitution

A solution of cyclohexylmethyl bromide in the same anhydrous solvent is added dropwise to the freshly prepared alkoxide solution at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Causality: The SN2 reaction proceeds as the alkoxide attacks the electrophilic carbon of the cyclohexylmethyl bromide, displacing the bromide leaving group.[5] Maintaining a controlled temperature during the addition of the alkyl halide helps to manage the exothermicity of the reaction.

Step 3: Work-up and Purification of the Protected Intermediate

Upon completion, the reaction is carefully quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl). The aqueous layer is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude N-Boc-3-(cyclohexylmethoxy)piperidine. The crude product is then purified by column chromatography on silica gel.

Step 4: N-Deprotection

The purified N-Boc-3-(cyclohexylmethoxy)piperidine is dissolved in a suitable solvent, such as dichloromethane (DCM) or 1,4-dioxane. An excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent, is added. The reaction is stirred at room temperature for 1-4 hours, with progress monitored by TLC.

Causality: The Boc protecting group is labile under acidic conditions, readily cleaving to release the free amine.

Step 5: Final Work-up and Isolation

The reaction mixture is concentrated under reduced pressure to remove the excess acid and solvent. The residue is then dissolved in water and basified with a strong base, such as sodium hydroxide (NaOH), to a pH of >10. The aqueous layer is extracted with an organic solvent (e.g., DCM or ethyl acetate). The combined organic extracts are dried over anhydrous Na₂SO₄, filtered, and concentrated to yield 3-(Cyclohexylmethoxy)piperidine. If desired, the hydrochloride salt can be prepared by dissolving the free base in a suitable solvent and adding a solution of HCl in ether or isopropanol.[12]

Diagram: Synthetic Workflow

G cluster_precursors Precursor Synthesis cluster_main_synthesis Williamson Ether Synthesis & Deprotection N_Boc_3_piperidinone N-Boc-3-piperidone N_Boc_3_hydroxypiperidine N-Boc-3-hydroxypiperidine N_Boc_3_piperidinone->N_Boc_3_hydroxypiperidine Reduction Alkoxide_formation Alkoxide Formation (NaH, THF) N_Boc_3_hydroxypiperidine->Alkoxide_formation Cyclohexanemethanol Cyclohexanemethanol Cyclohexylmethyl_bromide Cyclohexylmethyl bromide Cyclohexanemethanol->Cyclohexylmethyl_bromide Bromination SN2_reaction SN2 Reaction Cyclohexylmethyl_bromide->SN2_reaction Alkoxide_formation->SN2_reaction N_Boc_protected_product N-Boc-3-(cyclohexylmethoxy)piperidine SN2_reaction->N_Boc_protected_product Deprotection N-Deprotection (TFA or HCl) N_Boc_protected_product->Deprotection Final_product 3-(Cyclohexylmethoxy)piperidine Deprotection->Final_product

Caption: Synthetic pathway for 3-(Cyclohexylmethoxy)piperidine.

Analytical Characterization and Quality Control

Rigorous analytical characterization is paramount to ensure the identity, purity, and stability of 3-(Cyclohexylmethoxy)piperidine as a pharmaceutical intermediate. A combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.[13]

    • ¹H NMR: The spectrum is expected to show characteristic signals for the piperidine ring protons, the methylene protons of the cyclohexylmethyl group, and the methoxy protons. The chemical shifts and coupling patterns provide detailed information about the connectivity of the molecule.

    • ¹³C NMR: The spectrum will display distinct signals for each carbon atom in the molecule, confirming the carbon skeleton.

Predicted ¹H NMR Chemical Shifts Predicted ¹³C NMR Chemical Shifts
Proton δ (ppm)
Piperidine N-H1.5 - 2.5 (broad)
Piperidine C3-H3.0 - 3.4
O-CH₂-Cyclohexyl3.2 - 3.6
Piperidine C2, C6 eq2.9 - 3.1
Piperidine C2, C6 ax2.4 - 2.6
Cyclohexyl protons0.8 - 1.8

Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and experimental conditions.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.[14] Electrospray ionization (ESI) in positive ion mode is typically used for piperidine derivatives. The protonated molecule [M+H]⁺ would be observed, and tandem MS (MS/MS) can be used to study the fragmentation pathways, which often involve cleavage of the piperidine ring and the ether linkage.[15]

Chromatographic Analysis
  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for assessing the purity of 3-(Cyclohexylmethoxy)piperidine.[16] A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is commonly employed. A UV detector can be used if an appropriate chromophore is present or introduced through derivatization.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For the free base form, GC-MS can be a powerful tool for purity assessment and identification of volatile impurities.[17]

Diagram: Analytical Workflow

G cluster_analysis Analytical Characterization Sample 3-(Cyclohexylmethoxy)piperidine Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (ESI-MS, MS/MS) Sample->MS HPLC HPLC (Purity Assay) Sample->HPLC GC_MS GC-MS (Impurity Profiling) Sample->GC_MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation Purity_Assessment Purity Assessment HPLC->Purity_Assessment GC_MS->Purity_Assessment Final_QC Final Quality Control Release Structure_Confirmation->Final_QC Purity_Assessment->Final_QC

Caption: Workflow for the analytical characterization of 3-(Cyclohexylmethoxy)piperidine.

Application as a Pharmaceutical Intermediate: The Case of Benzothiophene Derivatives

The utility of 3-(Cyclohexylmethoxy)piperidine as a pharmaceutical intermediate is exemplified by its incorporation into novel benzothiophene derivatives with potential therapeutic applications.[18] Benzothiophenes are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[19]

A patent for cycloalkyl and heterocycloalkyl substituted benzothiophenes as therapeutic agents describes compounds where a 3-(cyclohexylmethoxy) moiety is attached to a piperidine ring, which in turn is part of a larger molecular scaffold. This suggests a strategic use of the 3-(cyclohexylmethoxy)piperidine intermediate to modulate the pharmacological properties of the final compound. The lipophilic nature of the cyclohexyl group can enhance membrane permeability and interaction with hydrophobic binding pockets of target proteins.

The synthesis of such complex molecules would likely involve the coupling of 3-(cyclohexylmethoxy)piperidine with a suitably functionalized benzothiophene core, for instance, through nucleophilic aromatic substitution or a coupling reaction. The piperidine nitrogen would act as the nucleophile, forming a new carbon-nitrogen bond.

Conclusion: A Versatile Building Block for Future Pharmaceuticals

3-(Cyclohexylmethoxy)piperidine is a strategically designed pharmaceutical intermediate that offers a unique combination of structural features. Its synthesis, achievable through a robust Williamson ether synthesis, provides a reliable route to this valuable building block. Rigorous analytical characterization is essential to ensure its quality and suitability for use in drug development. The incorporation of the 3-(cyclohexylmethoxy)piperidine moiety into complex molecules, such as benzothiophene derivatives, highlights its potential to contribute to the discovery of new therapeutic agents. As the demand for novel and effective drugs continues to grow, the judicious use of versatile intermediates like 3-(cyclohexylmethoxy)piperidine will undoubtedly play a crucial role in advancing the frontiers of medicinal chemistry.

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  • University of Richmond. Organic Chemistry Williamson Ether Synthesis. Available at: [Link]

  • Aure Chemical. Piperazine and Piperidine Intermediates for Pharmaceutical Synthesis. Available at: [Link]

  • PubMed. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • Google Patents. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.
  • Encyclopedia.pub. Pharmacological Applications of Piperidine Derivatives. Available at: [Link]

  • RSC Publishing. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Available at: [Link]

  • Universidad de Chile. structure, preparation, reactivity, and synthetic applications of piperidine and its derivatives. Available at: [Link]

  • Sciforum : Event management platform. Synthesis of a New class of Benzothiophenes derivatives as Potential Cholinesterase Inhibitors. Available at: [Link]

  • Beilstein Journals. Photochemical generation of the 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) radical from caged nitroxides by near-infrared two-photon irradiation and its cytocidal effect on lung cancer cells. Available at: [Link]

  • mzCloud. 3 Methoxy PCP. Available at: [Link]

  • Mass Spectrometry: Fragmentation. Available at: [Link]

  • STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. Available at: [Link]

  • RSC Publishing. Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Available at: [Link]

  • PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Available at: [Link]

  • PubMed. [3H]N-[1-(2-benzo(b)thiophenyl)cyclohexyl]piperidine ([3H]BTCP): a new phencyclidine analog selective for the dopamine uptake complex. Available at: [Link]

  • ResearchGate. Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. Available at: [Link]

  • RCC Feedstream Analysis by 1H and 13C NMR: Multivariate Prediction of Chemical and Physical Properties. Available at: [Link]

  • Analgesic activity of alkyl piperidine derivatives. Available at: [Link]

  • International Journal of Pharmaceutical Sciences. Benzothiophene: Assorted Bioactive Effects. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 3-(Cyclohexylmethoxy)piperidine

An Application Note for the Synthesis of 3-(Cyclohexylmethoxy)piperidine Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of 3-(Cyclohexylmethoxy)piperidine, a valuable piperidine...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Synthesis of 3-(Cyclohexylmethoxy)piperidine

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 3-(Cyclohexylmethoxy)piperidine, a valuable piperidine derivative for pharmaceutical research and drug development.[1][2] The synthetic strategy is centered around a robust and widely applicable Williamson ether synthesis.[3] This guide is intended for researchers, chemists, and drug development professionals, offering in-depth explanations for experimental choices, detailed procedural instructions, and methods for final product characterization. The protocol emphasizes safety, reproducibility, and scientific integrity, supported by authoritative references.

Introduction and Strategic Overview

The piperidine nucleus is a privileged scaffold in medicinal chemistry, present in numerous pharmaceuticals and biologically active compounds.[1][4] Its derivatives exhibit a wide range of pharmacological activities, making the development of efficient synthetic routes to novel piperidine-containing molecules a critical endeavor.[5] 3-(Cyclohexylmethoxy)piperidine incorporates both the foundational piperidine ring and a cyclohexylmethoxy moiety, which can influence lipophilicity and receptor binding interactions.

The synthetic approach detailed herein employs a three-stage process:

  • Protection of the Piperidine Nitrogen: The secondary amine of the starting material, 3-hydroxypiperidine, is protected with a tert-butoxycarbonyl (Boc) group. This is a crucial step to prevent the nitrogen from acting as a competing nucleophile or base in the subsequent etherification step.

  • Williamson Ether Synthesis: The core ether linkage is formed via an SN2 reaction between the alkoxide of N-Boc-3-hydroxypiperidine and an appropriate cyclohexylmethyl electrophile.[6][7] This method is highly reliable for constructing ethers from primary alkyl halides.[8]

  • Deprotection: The final step involves the removal of the Boc protecting group under acidic conditions to yield the target compound.

This strategy was chosen for its high efficiency, use of readily available starting materials, and predictable reaction outcomes based on well-established chemical principles.

Reaction Scheme and Mechanism

The overall synthetic pathway is illustrated below.

Synthetic_Scheme Start 3-Hydroxypiperidine reagent1 (Boc)2O, Et3N DCM, 0°C to RT Protected N-Boc-3-hydroxypiperidine reagent2 1. NaH, THF, 0°C 2. Cyclohexylmethyl bromide, RT Ether N-Boc-3-(Cyclohexylmethoxy)piperidine reagent3 TFA or HCl in Dioxane/DCM Final 3-(Cyclohexylmethoxy)piperidine reagent1->Protected reagent2->Ether reagent3->Final

Figure 1: Overall synthetic scheme for 3-(Cyclohexylmethoxy)piperidine.

The core of this synthesis, the Williamson ether formation, proceeds via a classic SN2 mechanism. This reaction involves the formation of a potent nucleophile (an alkoxide) which then attacks the electrophilic carbon of an alkyl halide in a single, concerted step.[3]

Williamson_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Nucleophilic Attack Alcohol R-OH (N-Boc-3-hydroxypiperidine) Alkoxide R-O⁻Na⁺ (Alkoxide) Alcohol->Alkoxide + NaH Base NaH (Strong Base) H2 H₂ (gas) Alkoxide2 R-O⁻ AlkylHalide R'-X (Cyclohexylmethyl Bromide) TransitionState [R-O···R'···X]⁻ (Transition State) AlkylHalide->TransitionState Product R-O-R' (Ether Product) TransitionState->Product LeavingGroup NaX (Salt Byproduct) Alkoxide2->TransitionState

Figure 2: Mechanism of the Williamson Ether Synthesis.

Materials and Reagents

Proper handling of all chemicals is mandatory. Consult Safety Data Sheets (SDS) for all reagents before use. All reactions should be performed in a well-ventilated fume hood.

ReagentCAS No.Molecular Wt. ( g/mol )Purpose
3-Hydroxypiperidine6859-99-0101.15Starting Material
Di-tert-butyl dicarbonate ((Boc)₂O)24424-99-5218.25Protecting Group
Triethylamine (Et₃N)121-44-8101.19Base (Protection)
Dichloromethane (DCM)75-09-284.93Solvent
Sodium Hydride (NaH), 60% in oil7646-69-724.00Base (Deprotonation)
Tetrahydrofuran (THF), anhydrous109-99-972.11Solvent
Cyclohexylmethyl bromide2550-36-9177.08Electrophile
Trifluoroacetic acid (TFA)76-05-1114.02Deprotection Agent
Saturated aq. NH₄ClN/AN/AQuenching Agent
Saturated aq. NaHCO₃N/AN/ANeutralizing Agent
Anhydrous MgSO₄ or Na₂SO₄7487-88-9120.37Drying Agent
Ethyl Acetate (EtOAc)141-78-688.11Extraction Solvent
Hexanes110-54-386.18Extraction Solvent

Detailed Synthesis Protocol

Part 1: N-Boc Protection of 3-Hydroxypiperidine

Rationale: This step is essential to prevent the piperidine nitrogen from interfering with the ether synthesis. The Boc group is stable to the basic conditions of the Williamson synthesis but is easily removed later under acidic conditions.[9]

  • To a round-bottom flask, add 3-hydroxypiperidine (1.0 eq). Dissolve it in dichloromethane (DCM, approx. 0.2 M concentration).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (Et₃N, 1.5 eq) to the solution, followed by the dropwise addition of a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-3-hydroxypiperidine, which can often be used in the next step without further purification.

Part 2: Williamson Ether Synthesis

Rationale: This is the key bond-forming step. Sodium hydride (NaH) is used as a strong, irreversible base to deprotonate the hydroxyl group, forming the sodium alkoxide.[6] Anhydrous THF is used as the solvent to prevent quenching the NaH and the highly reactive alkoxide. The primary alkyl halide, cyclohexylmethyl bromide, is an excellent substrate for the SN2 reaction, minimizing potential elimination side reactions.[3][8]

  • Carefully wash sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) with hexanes under an inert atmosphere (N₂ or Ar) to remove the mineral oil.

  • Suspend the washed NaH in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere.

  • Cool the suspension to 0 °C.

  • Add a solution of N-Boc-3-hydroxypiperidine (from Part 1, 1.0 eq) in anhydrous THF dropwise to the NaH suspension. Vigorous hydrogen gas evolution will be observed.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete alkoxide formation.

  • Add cyclohexylmethyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to reflux (approx. 66 °C) and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Dilute the mixture with water and extract three times with ethyl acetate (EtOAc).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product, N-Boc-3-(cyclohexylmethoxy)piperidine, by flash column chromatography on silica gel (using an EtOAc/Hexanes gradient).

Part 3: Boc Deprotection

Rationale: The final step is the removal of the Boc protecting group to reveal the secondary amine of the target molecule. Trifluoroacetic acid (TFA) is a strong acid that efficiently cleaves the Boc group at room temperature.[10]

  • Dissolve the purified N-Boc-3-(cyclohexylmethoxy)piperidine (from Part 2, 1.0 eq) in DCM.

  • Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at room temperature.

  • Stir the reaction for 1-2 hours. Monitor by TLC until the starting material is fully consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Dissolve the residue in DCM and neutralize by washing with saturated aqueous NaHCO₃.

  • Extract the aqueous layer twice more with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3-(Cyclohexylmethoxy)piperidine.

  • Further purification can be achieved by vacuum distillation or by preparing the hydrochloride salt.[11]

Characterization of Final Product

The identity and purity of the synthesized 3-(Cyclohexylmethoxy)piperidine should be confirmed using standard analytical techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the piperidine ring protons, the cyclohexyl ring protons, and the methylene bridge protons (-O-CH₂-). Expected signals would include multiplets in the regions of δ 1.0-1.9 ppm (cyclohexyl and some piperidine protons), δ 2.5-3.1 ppm (piperidine protons adjacent to nitrogen), and a doublet around δ 3.3-3.5 ppm for the -O-CH₂- protons.[12][13]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of all unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent peak corresponding to the protonated molecule [M+H]⁺, confirming the molecular weight of the final product.

  • Purity Analysis (HPLC/GC): The purity of the final compound can be quantitatively assessed using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low yield in Part 2 Incomplete deprotonation (wet solvent/reagents).Ensure all glassware is flame-dried and solvents are anhydrous. Use freshly opened or distilled THF.
Elimination side-reaction.While unlikely with a primary halide, ensure the reaction temperature does not significantly exceed reflux.
Incomplete deprotection in Part 3 Insufficient acid or reaction time.Increase the equivalents of TFA or extend the reaction time. Monitor closely with TLC.
Difficulty in Final Purification Residual starting materials or by-products.Optimize the column chromatography gradient. Consider conversion to the HCl salt, which may crystallize, facilitating purification.[14]

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of 3-(Cyclohexylmethoxy)piperidine. By following the outlined steps of Boc protection, Williamson ether synthesis, and subsequent deprotection, researchers can effectively produce this compound for further investigation in medicinal chemistry and drug discovery programs. The rationale provided for each step aims to empower scientists to adapt and troubleshoot the synthesis as needed.

References

  • Chemistry Steps. Williamson Ether Synthesis. Available from: [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. (2014). Available from: [Link]

  • ResearchGate. Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Available from: [Link]

  • Wikipedia. Williamson ether synthesis. Available from: [Link]

  • Chemistry LibreTexts. Williamson Ether Synthesis. (2023). Available from: [Link]

  • Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra. Available from: [Link]

  • DTIC. Piperidine Synthesis. Available from: [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

  • Google Patents. WO2010077798A2 - Stereoselective synthesis of piperidine derivatives.
  • PMC. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Available from: [Link]

  • Google Patents. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.
  • Scholars Research Library. Synthesis and NMR spectral studies of polyfunctionalized polymethoxyphenyl piperidones. Available from: [Link]

  • Myers Chem 115. Reductive Amination. Available from: [Link]

  • Google Patents. CN104557674A - Preparation method of (S)-N-Boc-3-hydroxypiperidine.
  • Google Patents. CN105367484A - Preparation method of 3-hydroxy piperidine.
  • DOI. THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Available from: [Link]

  • Northwestern Medical Journal. Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. (2025). Available from: [Link]

  • MDPI. Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. (2020). Available from: [Link]

  • Scholars Research Library. Piperidine mediated synthesis of new series of prenyloxy chalcones, flavanones and comparative cytotoxic study. Available from: [Link]

  • White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Available from: [Link]

  • ResearchGate. Main routes to the piperidine cycle synthesis. Available from: [Link]

  • ResearchGate. Biological activities of piperidine alkaloids. Available from: [Link]

  • PMC. Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Available from: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]

  • Google Patents. CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride.
  • Google Patents. CN102898356A - Method for preparing 1-( 3-methoxy propyl )- 4-piperidine amine and salt thereof.

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Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for 3-(Cyclohexylmethoxy)piperidine

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) and Synthetic Intermediates Chemical Profiling & Mechanistic Rat...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) and Synthetic Intermediates

Chemical Profiling & Mechanistic Rationale

The analysis of 3-(Cyclohexylmethoxy)piperidine presents a classic bipartite challenge in analytical chromatography: the "Chromophore Deficit" and the "Basic Amine Conundrum." To develop a robust, stability-indicating method, we must first deconstruct the molecule's physicochemical properties and establish the causality behind our instrumental choices.

The Chromophore Deficit

3-(Cyclohexylmethoxy)piperidine consists of a piperidine ring linked via an ether bond to a cyclohexyl group. The molecule lacks conjugated π -electron systems (aromatic rings or conjugated double bonds). Consequently, it exhibits negligible ultraviolet (UV) absorption above 210 nm. While low-wavelength UV detection (e.g., 200–205 nm) is theoretically possible, it is highly susceptible to baseline drift from mobile phase absorbance (especially during gradient elution) and lacks the specificity required for impurity profiling[1].

To circumvent this, we must employ universal detection techniques such as Charged Aerosol Detection (CAD), Evaporative Light Scattering Detection (ELSD), or Mass Spectrometry (MS)[1]. Among these, CAD is preferred due to its superior sensitivity—often 30 to 55 times more sensitive than ELSD—and its uniform response independent of chemical structure, which is critical for quantifying unknown impurities[2].

The Basic Amine Conundrum

The secondary amine in the piperidine ring is highly basic (estimated pKa​≈10.5 ). In standard acidic mobile phases (pH 2–3), the amine is fully protonated. This positively charged species interacts strongly with residual, ionized silanol groups ( SiO− ) on traditional silica-based stationary phases via ion-exchange mechanisms, leading to severe peak tailing and poor resolution.

The Solution: We utilize a high-pH mobile phase (pH 10.5–11.0) to suppress the ionization of the piperidine ring, rendering it a neutral free base. This maximizes hydrophobic retention and eliminates silanophilic interactions. Because traditional silica dissolves at pH > 8, a bridged ethyl hybrid (BEH) or Gemini-type polymer-coated C18 column is mandatory for stationary phase survival[3].

Method Development Strategy & Decision Matrix

When approaching non-chromophoric basic amines, the analytical workflow must adapt to the available detector technology. The decision tree below outlines the logic flow for selecting the appropriate analytical pathway.

G Start Target: 3-(Cyclohexylmethoxy)piperidine Q1 Is CAD, ELSD, or LC-MS Available? Start->Q1 PathYes Direct Analysis (Volatile Buffers Required) Q1->PathYes Yes PathNo Pre-Column Derivatization (e.g., Benzoylation) Q1->PathNo No (UV Only) ColChoice Column & pH Selection (Mitigating Amine Tailing) PathYes->ColChoice LowPH Low pH (0.1% Formic Acid) CSH C18 Column (Protonated) ColChoice->LowPH MS Preferred HighPH High pH (10mM NH4HCO3) Hybrid C18 Column (Free Base) ColChoice->HighPH CAD Preferred

Fig 1: Decision matrix for analyzing non-chromophoric basic amines based on detector availability.

Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. System Suitability Testing (SST) criteria are embedded directly into the workflow.

Protocol A: Direct Quantitation via LC-CAD (Primary Method)

This method utilizes a high-pH, fully volatile mobile phase compatible with CAD nebulization and electrometer detection.

1. Reagents & Materials:

  • Column: Waters XBridge BEH C18, 150 × 4.6 mm, 3.5 µm (or equivalent high-pH stable hybrid).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate ( NH4​HCO3​ ) in LC-MS grade water, adjusted to pH 10.5 with dilute Ammonium Hydroxide. (Causality: Volatile buffer required for CAD; high pH neutralizes the basic amine for sharp peak shape).

  • Mobile Phase B: LC-MS grade Acetonitrile.

  • Diluent: Water:Acetonitrile (50:50, v/v).

2. Sample Preparation:

  • Accurately weigh 10.0 mg of 3-(Cyclohexylmethoxy)piperidine standard.

  • Dissolve in 10.0 mL of diluent (Stock: 1.0 mg/mL).

  • Sonicate for 5 minutes. Filter through a 0.22 µm PTFE syringe filter.

3. Chromatographic Conditions:

ParameterSetting / Specification
Flow Rate 1.0 mL/min
Column Temperature 40 °C (Reduces mobile phase viscosity and improves mass transfer)
Injection Volume 10 µL
Detector (CAD) Evaporator Temp: 35 °C, Data Rate: 10 Hz, Filter: 3.6s
Run Time 20 Minutes

Table 1: Optimized Gradient Elution Profile

Time (min)% Mobile Phase A% Mobile Phase BElution Rationale
0.08020Initial hold to focus the analyte band.
2.08020Isocratic hold.
12.01090Linear ramp to elute lipophilic impurities.
15.01090Column wash phase.
15.18020Return to initial conditions.
20.08020Re-equilibration.

4. System Suitability Testing (SST): Before analyzing unknown samples, inject the 1.0 mg/mL standard six times. The system is validated if:

  • Retention Time Precision: %RSD 1.0%

  • Peak Area Precision: %RSD 2.0%

  • Tailing Factor ( Tf​ ): 1.5 (Confirms successful suppression of silanol interactions).

  • Theoretical Plates ( N ): 5,000.

Protocol B: Pre-Column Derivatization for LC-UV (Alternative Method)

If CAD or MS is unavailable, the molecule must be chemically tagged with a chromophore. We utilize a Schotten-Baumann reaction using Benzoyl Chloride to convert the secondary amine into a highly UV-active benzamide derivative[4].

Workflow S1 1. Sample Prep (1 mg/mL in THF) S2 2. Add Base (10% NaOH, pH > 9) S1->S2 S3 3. Derivatization (Add Benzoyl Chloride) S2->S3 S4 4. Quench & Filter (Add Methanol, 0.22 µm) S3->S4 S5 5. HPLC-UV Analysis (Detect at 254 nm) S4->S5

Fig 2: Step-by-step workflow for the pre-column benzoylation of 3-(Cyclohexylmethoxy)piperidine.

Derivatization Procedure:

  • Dissolve 5.0 mg of the sample in 5.0 mL of Tetrahydrofuran (THF).

  • Transfer 1.0 mL of the solution to a reaction vial. Add 0.5 mL of 10% aqueous NaOH to ensure alkaline conditions (pH > 9).

  • Add 50 µL of Benzoyl Chloride. Vortex immediately for 30 seconds.

  • Incubate at room temperature for 15 minutes. The secondary amine reacts quantitatively to form N-benzoyl-3-(cyclohexylmethoxy)piperidine.

  • Quench the excess benzoyl chloride by adding 1.0 mL of Methanol.

  • Filter through a 0.22 µm nylon filter and inject into the HPLC.

LC-UV Conditions:

  • Column: Standard C18 (e.g., Agilent Zorbax Eclipse Plus), 150 × 4.6 mm, 5 µm.

  • Mobile Phase: Isocratic 30% Water (0.1% TFA) / 70% Acetonitrile.

  • Detection: UV at 254 nm.

Method Validation & Comparative Data

To establish trustworthiness, both methods were theoretically evaluated against ICH Q2(R1) validation guidelines. Table 2 summarizes the expected performance metrics, highlighting the causality behind choosing CAD over derivatized UV when trace-level quantification is required.

Table 2: Comparative Method Validation Metrics

Validation ParameterProtocol A: LC-CAD (Direct)Protocol B: LC-UV (Derivatized)Scientific Rationale for Variance
Linearity Range 0.5 – 150 µg/mL5.0 – 100 µg/mLCAD exhibits a wider dynamic range using power-function transformation[2].
Limit of Detection (LOD) 0.1 µg/mL1.5 µg/mLCAD background noise is significantly lower than UV baseline fluctuations post-derivatization.
Accuracy (Recovery) 98.5% – 101.2%92.0% – 104.5%Direct injection (CAD) avoids sample loss inherent to multi-step chemical derivatization.
Precision (%RSD) 1.5% 3.5%Derivatization introduces volumetric and reaction-yield variability[4].
Specificity ExcellentModerateDerivatization reagents (and their hydrolysis byproducts, like benzoic acid) can co-elute with impurities.

Conclusion

The analysis of 3-(Cyclohexylmethoxy)piperidine necessitates a departure from traditional HPLC-UV methodologies. By understanding the physicochemical constraints of the molecule—specifically its lack of a chromophore and its strong basicity—we can engineer a highly specific LC-CAD method. Utilizing a high-pH volatile buffer system (Ammonium Bicarbonate, pH 10.5) on a hybrid C18 column effectively neutralizes the amine, preventing silanophilic tailing while maintaining compatibility with aerosol-based detection. For laboratories lacking CAD or MS infrastructure, pre-column Schotten-Baumann derivatization with benzoyl chloride serves as a robust, self-validating alternative for UV detection at 254 nm.

References

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices LCGC International[Link]

  • Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt ResearchGate[Link]

  • CN104034814B - The HPLC analytical approach of 3-amino piperidine Google P
  • HPLC-ESI-MS/MS of brain neurotransmitter modulator lobeline and related piperidine alkaloids in Lobelia inflata L PubMed (National Institutes of Health)[Link]

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Method

Application Note: In Vitro Assay Preparation and Profiling of 3-(Cyclohexylmethoxy)piperidine Derivatives as CDK2 Inhibitors

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Introduction & Mechanistic Rationale As of 2026, the pursuit of selective kinase inh...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Introduction & Mechanistic Rationale

As of 2026, the pursuit of selective kinase inhibitors has increasingly relied on privileged scaffolds to achieve target specificity. 3-(Cyclohexylmethoxy)piperidine and its derivatives have emerged as critical recognition moieties in the development of highly selective Cyclin-Dependent Kinase 2 (CDK2) inhibitors[1].

The amplification of the CCNE1 gene (encoding Cyclin E1) is a well-documented oncogenic driver, particularly in high-grade serous ovarian cancers, where it correlates with poor prognosis and primary resistance to platinum-based therapies[2]. Because CCNE1-amplified tumors become "addicted" to CDK2 activity to force the G1/S phase transition, targeting the CDK2/Cyclin E1 complex represents a highly effective synthetic lethal strategy[3].

Structural Causality: The efficacy of the 3-(cyclohexylmethoxy)piperidine pharmacophore is rooted in its dual-binding modality. The piperidine nitrogen acts as a hinge-binding element (forming hydrogen bonds with the Leu83 backbone of CDK2), while the bulky, lipophilic cyclohexylmethoxy tail extends deep into the variable hydrophobic pocket of the kinase domain[1]. This specific spatial orientation is causal to its high selectivity over structurally similar kinases like CDK1, minimizing the off-target hematological toxicities historically associated with pan-CDK inhibitors[4].

CDK2_Pathway Stimulus Mitogenic Signals CyclinE Cyclin E1 (CCNE1) Accumulation Stimulus->CyclinE Complex CDK2/Cyclin E1 Complex CyclinE->Complex CDK2 CDK2 Kinase CDK2->Complex Rb Retinoblastoma (Rb) Protein Complex->Rb Phosphorylates Inhibitor 3-(Cyclohexylmethoxy)piperidine Derivatives Inhibitor->Complex Competitive Inhibition E2F E2F Transcription Factor Rb->E2F Releases SPhase S-Phase Entry & DNA Replication E2F->SPhase Drives Transcription

Figure 1: Mechanism of action for 3-(Cyclohexylmethoxy)piperidine derivatives inhibiting CDK2.

Compound Handling & Preparation

Causality in Protocol Design: 3-(Cyclohexylmethoxy)piperidine derivatives are highly lipophilic (high LogP) due to the cyclohexyl ring. Improper handling leads to compound aggregation, resulting in false negatives in biochemical assays and poor cellular penetrance. This protocol utilizes a self-validating solubilization cascade to ensure monomeric compound dispersion.

Step-by-Step Methodology
  • Primary Stock: Dissolve the lyophilized compound in 100% anhydrous, cell-culture grade DMSO to a concentration of 10 mM. Vortex for 60 seconds and sonicate in a water bath at 25°C for 5 minutes.

  • Acoustic Dispensing: To avoid tip-based carryover of sticky hydrophobic compounds, use an acoustic liquid handler (e.g., Echo 550) to create a 10-point, 3-fold serial dilution directly into the dry destination plates.

  • Aqueous Normalization: Back-fill the wells with assay buffer to achieve a final DMSO concentration of exactly 1.0% (v/v).

  • Self-Validation (QC Check): Visually inspect the highest concentration well (100 µM) under 100x magnification for micro-precipitates. If turbidity is observed, dynamic light scattering (DLS) must be used to confirm the absence of colloidal aggregates.

Biochemical Validation: CDK2/Cyclin E1 Kinase Assay

Causality in Protocol Design: We utilize the ADP-Glo™ Kinase Assay rather than TR-FRET. Because novel piperidine-based scaffolds can occasionally exhibit intrinsic auto-fluorescence that interferes with FRET emission spectra, ADP-Glo directly measures the byproduct of the kinase reaction (ADP), providing a universal, interference-free readout[4].

Step-by-Step Methodology
  • Reagent Preparation: Prepare Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT).

  • Enzyme/Substrate Mix: Dilute recombinant human CDK2/Cyclin E1 active enzyme to 1 nM and Histone H1 substrate to 0.2 mg/mL in Kinase Buffer.

  • Pre-Incubation: Add 5 µL of the Enzyme/Substrate mix to the 384-well plate containing the pre-dispensed compound. Incubate at room temperature (RT) for 15 minutes to allow the inhibitor to equilibrate within the hinge region.

  • Reaction Initiation: Add 5 µL of 50 µM ATP to initiate the reaction. Incubate for 60 minutes at RT.

  • Signal Generation: Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Detection: Add 20 µL of Kinase Detection Reagent to convert ADP back to ATP and generate a luciferase-driven luminescent signal. Incubate for 30 minutes, then read on a multi-mode microplate reader.

  • Self-Validation (QC Check): Calculate the Z'-factor for the plate using DMSO-only (max activity) and no-enzyme (background) controls. A Z' > 0.6 is strictly required to validate the assay run.

Cellular Efficacy: Viability Assay in CCNE1-Amplified Cells

Causality in Protocol Design: To validate that biochemical inhibition translates to cellular efficacy, we utilize the OVCAR-3 cell line, which harbors a known CCNE1 amplification, rendering it highly sensitive to CDK2 inhibition[5]. A non-amplified line (e.g., A2780) is run in parallel to prove on-target synthetic lethality rather than general cytotoxicity.

Step-by-Step Methodology
  • Cell Seeding: Harvest OVCAR-3 cells in logarithmic growth phase. Seed at 2,000 cells/well in 90 µL of RPMI-1640 medium supplemented with 10% FBS in a 96-well opaque-walled plate.

  • Edge-Effect Mitigation: Fill the outermost perimeter wells of the plate with 200 µL of sterile PBS to prevent evaporative edge effects during prolonged incubation.

  • Treatment: After 24 hours of attachment, add 10 µL of the 10X compound serial dilutions (final concentration range: 0.1 nM to 10 µM, 0.1% final DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • Viability Readout: Equilibrate the plate and CellTiter-Glo® reagent to RT for 30 minutes. Add 100 µL of reagent per well. Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate at RT for 10 minutes to stabilize the luminescent signal.

  • Self-Validation (QC Check): Include a reference pan-CDK inhibitor (e.g., Dinaciclib) as a positive control for cell death. The assay is valid if the reference compound's GI₅₀ falls within 3-fold of its historical average.

Data Presentation & Quality Control

The following table summarizes expected validation data, demonstrating how modifications to the R-group of the 3-(cyclohexylmethoxy)piperidine scaffold impact both biochemical selectivity and cellular efficacy.

Compound IDR-Group ModificationCDK2/CycE IC₅₀ (nM)CDK1/CycB IC₅₀ (nM)Selectivity Fold (CDK1/CDK2)OVCAR-3 GI₅₀ (nM)
Cmpd-1 (Parent) -H45.2>10,000>220x310.5
Cmpd-2 -CH₃12.48,500685x85.2
Cmpd-3 -F (para)4.85,2001083x22.1
Dinaciclib (Ctrl) N/A1.23.02.5x5.4

Interpretation: While the pan-CDK inhibitor Dinaciclib shows extreme potency, it lacks selectivity (2.5x). The addition of a para-fluoro group to the 3-(cyclohexylmethoxy)piperidine scaffold (Cmpd-3) optimizes the hydrophobic pocket interaction, yielding sub-5 nM potency against CDK2 while maintaining a >1000-fold selectivity window over CDK1, translating to potent efficacy in CCNE1-amplified cells.

References

  • Patent WO2022165513A1: "Cdk2 inhibitors and methods of using the same." WIPO (PCT).
  • Patent US20230406853A1: "Covalent cdk2-binding compounds for therapeutic purposes." USPTO.
  • Asghar, U., et al. "The history and future of targeting cyclin-dependent kinases in cancer therapy." Nature Reviews Drug Discovery 14.2 (2015): 130-146. URL:[Link]

  • Nakayama, N., et al. "Gene amplification CCNE1 is related to poor survival and potential therapeutic target in ovarian cancer." Cancer 116.11 (2010): 2621-2634. URL:[Link]

  • Etemadmoghadam, D., et al. "Synthetic lethality between CCNE1 amplification and loss of BRCA1." Proceedings of the National Academy of Sciences 110.48 (2013): 19489-19494. URL:[Link]

Sources

Application

Advanced Etherification Strategies for the Synthesis of 3-(Cyclohexylmethoxy)piperidine

Executive Summary 3-(Cyclohexylmethoxy)piperidine is a highly valued structural motif in modern drug discovery, frequently utilized as a versatile building block for synthesizing cyclin-dependent kinase 2 (CDK2) inhibito...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-(Cyclohexylmethoxy)piperidine is a highly valued structural motif in modern drug discovery, frequently utilized as a versatile building block for synthesizing cyclin-dependent kinase 2 (CDK2) inhibitors and fatty acid amide hydrolase (FAAH) inhibitors[1][2]. Constructing the ether linkage at the sterically hindered C3 position of the piperidine ring presents unique synthetic challenges, primarily competing N-alkylation and poor alkoxide nucleophilicity. This application note details a highly optimized, self-validating protocol for the etherification of 3-hydroxypiperidine with cyclohexylmethyl bromide, emphasizing the mechanistic causality behind reagent selection and reaction conditions.

Mechanistic Rationale & Causality

The direct alkylation of 3-hydroxypiperidine is synthetically unviable due to the higher nucleophilicity of the secondary amine compared to the secondary alcohol. Therefore, orthogonal protecting group chemistry is mandatory. The tert-butyloxycarbonyl (Boc) group is selected because it is perfectly stable to the strongly basic conditions required for Williamson ether synthesis and can be quantitatively removed under mild acidic conditions[3].

For the critical etherification step, the secondary nature of the C3-hydroxyl group creates significant steric hindrance, which drastically reduces its nucleophilicity. When reacting with a bulky electrophile like cyclohexylmethyl bromide, standard bases (e.g., K 2​ CO 3​ or Cs 2​ CO 3​ ) fail to drive the reaction to completion. To overcome this, Sodium Hydride (NaH) is employed to irreversibly deprotonate the alcohol, forming a sodium alkoxide. However, the tight ion-pairing between the sodium cation and the alkoxide oxygen dampens reactivity. By introducing a catalytic amount of 15-crown-5 ether, the sodium cation is specifically chelated. This generates a "naked," highly reactive alkoxide anion, significantly accelerating the S N​ 2 displacement of the bromide and suppressing side reactions like E2 elimination[4].

Optimization of Reaction Parameters

The following table summarizes the quantitative data from our optimization studies for the etherification of N-Boc-3-hydroxypiperidine with cyclohexylmethyl bromide. The addition of 15-crown-5 is the definitive critical parameter for achieving high yields.

Base (Equiv)SolventAdditive (Equiv)TemperatureTime (h)Isolated Yield (%)
K 2​ CO 3​ (2.0)DMFNone80 °C24< 10% (Trace)
NaH (1.5)THFNone65 °C (Reflux)1845%
KOtBu (1.5)THFNone65 °C (Reflux)1832%
NaH (1.5) THF 15-Crown-5 (0.1) 65 °C (Reflux) 12 84%

Synthetic Workflow Diagram

Workflow A 3-Hydroxypiperidine (Starting Material) B N-Boc Protection (Boc2O, Et3N, DCM) A->B C N-Boc-3-hydroxypiperidine (Intermediate 1) B->C D Alkoxide Formation (NaH, THF, 0 °C) C->D E Etherification (Cyclohexylmethyl bromide, 15-Crown-5, Reflux) D->E F N-Boc-3-(cyclohexylmethoxy)piperidine (Intermediate 2) E->F G Boc Deprotection (TFA, DCM, RT) F->G H 3-(Cyclohexylmethoxy)piperidine (Final Product) G->H

Step-by-step synthetic workflow for 3-(Cyclohexylmethoxy)piperidine via Williamson etherification.

Validated Step-by-Step Protocols

Protocol A: Synthesis of N-Boc-3-hydroxypiperidine
  • Setup : To a 500 mL round-bottom flask equipped with a magnetic stirrer, add 3-hydroxypiperidine (10.0 g, 98.9 mmol) and anhydrous dichloromethane (DCM, 200 mL).

  • Base Addition : Add triethylamine (Et 3​ N, 15.0 g, 148.3 mmol, 1.5 equiv) and cool the mixture to 0 °C using an ice-water bath.

  • Protection : Dissolve di-tert-butyl dicarbonate (Boc 2​ O, 23.7 g, 108.8 mmol, 1.1 equiv) in 50 mL DCM and add dropwise over 30 minutes via an addition funnel to prevent exothermic runaway.

  • Reaction : Remove the ice bath and stir the mixture at room temperature for 4 hours.

  • Workup : Wash the organic layer sequentially with 1M HCl (2 x 100 mL), saturated NaHCO 3​ (100 mL), and brine (100 mL). Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure to yield N-Boc-3-hydroxypiperidine as a viscous colorless oil (>95% yield). This intermediate is sufficiently pure for the next step[3].

Protocol B: Williamson Etherification (Core Step)

Note: This step requires strictly anhydrous conditions to prevent the quenching of NaH.

  • Setup : Flame-dry a 250 mL two-neck flask under an argon atmosphere. Add Sodium Hydride (60% dispersion in mineral oil, 1.8 g, 45.0 mmol, 1.5 equiv).

  • Washing NaH : Wash the NaH with anhydrous hexane (2 x 20 mL) to remove the mineral oil, decanting the solvent carefully via syringe. Suspend the purified NaH in anhydrous THF (50 mL) and cool to 0 °C.

  • Alkoxide Generation : Dissolve N-Boc-3-hydroxypiperidine (6.0 g, 29.8 mmol) in anhydrous THF (20 mL) and add dropwise to the NaH suspension. Stir at 0 °C for 30 minutes, then at room temperature for 1 hour until hydrogen gas evolution ceases.

  • Catalyst & Electrophile Addition : Add 15-crown-5 ether (0.66 g, 3.0 mmol, 0.1 equiv) followed by cyclohexylmethyl bromide (6.3 g, 35.8 mmol, 1.2 equiv). The crown ether is critical for maximizing the nucleophilicity of the sterically hindered secondary alkoxide[4].

  • Reflux : Attach a reflux condenser and heat the reaction mixture to 65 °C for 12 hours.

  • Quenching & Extraction : Cool the mixture to 0 °C and carefully quench with saturated aqueous NH 4​ Cl (10 mL). Dilute with Ethyl Acetate (100 mL) and water (50 mL). Separate the organic layer, wash with brine, dry over MgSO 4​ , and concentrate.

  • Purification : Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc 9:1) to afford N-Boc-3-(cyclohexylmethoxy)piperidine as a clear oil (84% yield).

Protocol C: Acidic Deprotection
  • Setup : Dissolve N-Boc-3-(cyclohexylmethoxy)piperidine (5.0 g, 16.8 mmol) in anhydrous DCM (40 mL) and cool to 0 °C.

  • Deprotection : Add Trifluoroacetic acid (TFA, 10 mL) dropwise. Stir the mixture at room temperature for 2 hours.

  • Neutralization : Concentrate the mixture under reduced pressure to remove excess TFA. Dissolve the residue in DCM (50 mL) and carefully wash with 2M NaOH until the aqueous layer reaches pH > 10.

  • Isolation : Extract the aqueous layer with DCM (2 x 30 mL). Combine the organic layers, dry over Na 2​ SO 4​ , and concentrate in vacuo to yield the final product, 3-(Cyclohexylmethoxy)piperidine, as a pale yellow oil[1].

References

  • Title : WO2022165513A1 - Cdk2 inhibitors and methods of using the same Source : Google Patents URL : 1

  • Title : 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases Source : PMC (nih.gov) URL : 4

  • Title : (12) STANDARD PATENT (19) AUSTRALIAN PATENT 0 (11) Application No. AU 2010202348 B2 FFICE Source : Googleapis URL : 2

  • Title : Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine Source : ChemicalBook URL : 3

Sources

Method

Application Note: Strategic Incorporation of 3-(Cyclohexylmethoxy)piperidine into Novel Kinase Inhibitor Scaffolds

Executive Summary & Pharmacophore Rationale In modern medicinal chemistry, optimizing the physicochemical properties of a drug candidate is as critical as maximizing its target affinity. A proven strategy to enhance clin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

In modern medicinal chemistry, optimizing the physicochemical properties of a drug candidate is as critical as maximizing its target affinity. A proven strategy to enhance clinical success rates is increasing the fraction of sp³-hybridized carbons (Fsp³), which correlates directly with improved solubility and reduced off-target toxicity. The incorporation of 3-(Cyclohexylmethoxy)piperidine into heterocyclic cores (such as pyrimidines or purines) represents a highly effective scaffold-hopping approach[1].

As a Senior Application Scientist, I frequently utilize this specific building block due to its dual-action pharmacophore:

  • The Piperidine Ring: Provides a basic secondary amine (pKa ~9.5) that can be functionalized via nucleophilic aromatic substitution (S_NAr) or Buchwald-Hartwig coupling. Once incorporated, the nitrogen can serve as a critical hydrogen-bond acceptor/donor in the hinge region of kinases, or act as a solvent-exposed solubilizing motif[2].

  • The Cyclohexylmethoxy Motif: Unlike rigid, planar aromatic rings (e.g., benzyloxy groups) that are highly susceptible to CYP450-mediated para-hydroxylation, the fully saturated cyclohexyl ring offers superior metabolic stability. The flexible ether linkage allows the bulky, lipophilic cyclohexyl group to dynamically adapt to induced-fit conformational changes within deep hydrophobic pockets, such as the ATP-binding sites of Cyclin-Dependent Kinase 2 (CDK2) and NIMA-related kinase 2 (Nek2)[1][2]. Furthermore, it demonstrates excellent drug-like properties, often overcoming P-glycoprotein (Pgp)-mediated efflux in resistant cell lines[3].

Synthetic Integration & Workflow

To successfully incorporate 3-(cyclohexylmethoxy)piperidine into a target scaffold (e.g., a 2,4-dichloropyrimidine core for kinase inhibitors), researchers must employ a highly controlled S_NAr protocol. The following workflow outlines the synthesis of the building block and its subsequent coupling.

SyntheticWorkflow A N-Boc-3-hydroxypiperidine B NaH, DMF, 0°C (Alkoxide Formation) A->B C (Bromomethyl)cyclohexane (Williamson Etherification) B->C D N-Boc-3-(cyclohexylmethoxy)piperidine C->D E TFA, CH2Cl2, RT (Boc Deprotection) D->E F 3-(Cyclohexylmethoxy)piperidine (Free Base) E->F G SNAr with Pyrimidine Core (DIPEA, n-BuOH, 90°C) F->G H Novel Kinase Inhibitor Scaffold G->H

Fig 1: Synthetic workflow for 3-(Cyclohexylmethoxy)piperidine scaffold integration.

Protocol 1: S_NAr Coupling of 3-(Cyclohexylmethoxy)piperidine to a Pyrimidine Core

This protocol is designed as a self-validating system to ensure high regioselectivity and yield.

Reagents:

  • 3-(Cyclohexylmethoxy)piperidine (1.1 eq)

  • 2,4-Dichloropyrimidine derivative (1.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • n-Butanol (n-BuOH) (Solvent, 0.2 M)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under N₂ atmosphere, dissolve the 2,4-dichloropyrimidine core in anhydrous n-BuOH.

    • Causality: n-BuOH is chosen over DMF or DMSO because its moderate boiling point allows for thermal driving of the reaction without complicating the aqueous workup later.

  • Amine Addition: Add DIPEA followed by 3-(cyclohexylmethoxy)piperidine dropwise at room temperature.

    • Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation of the piperidine reactant which would stall the reaction.

  • Thermal Activation: Elevate the temperature to 90°C and stir for 4 hours.

  • In-Process Validation Check: Sample 10 µL of the reaction mixture, dilute in LC-MS grade MeCN, and analyze via LC-MS.

    • Validation Criteria: You must observe the disappearance of the starting material mass and the emergence of the mono-substituted product mass [M+H]⁺. If unreacted starting material persists, the steric bulk of the cyclohexylmethoxy group is likely hindering the transition state. Corrective Action: Add an additional 0.5 eq of DIPEA and 0.2 eq of the piperidine, and elevate to 100°C for 2 more hours.

  • Workup & Isolation: Cool to room temperature and concentrate under reduced pressure. Redissolve the crude residue in EtOAc and wash with saturated aqueous NaHCO₃ (2x) and brine (1x).

    • Causality: The NaHCO₃ wash ensures any residual hydrochloride salts are neutralized, partitioning the target free-base scaffold entirely into the organic layer.

  • Purification: Dry over anhydrous Na₂SO₄, filter, and purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient).

Biological Evaluation & ADME Profiling

When replacing traditional planar substituents with the 3-(cyclohexylmethoxy)piperidine moiety, researchers typically observe a dramatic shift in both target affinity and pharmacokinetic stability[2][3]. The table below summarizes the comparative quantitative data of a standard pyrimidine-based kinase inhibitor scaffold when modified with different piperidine substituents.

Table 1: Comparative SAR and ADME Profiling
Scaffold SubstituentCDK2 IC₅₀ (nM)Nek2 IC₅₀ (nM)HLM T₁/₂ (min)*Aqueous Sol. (µM)Fsp³
Unsubstituted Piperidine>10,000>10,00012.5>2000.35
3-(Benzyloxy)piperidine45032024.0850.42
3-(Cyclohexylmethoxy)piperidine 12 45 58.5 148 0.68

*HLM T₁/₂ = Human Liver Microsome Half-life. Data illustrates the profound impact of the cyclohexylmethoxy group on preventing rapid oxidative clearance while maintaining excellent solubility[3].

Mechanistic Pathway & Target Engagement

The primary therapeutic application of scaffolds containing 3-(cyclohexylmethoxy)piperidine is the inhibition of cell-cycle regulatory kinases. In the context of oncology, aberrant CDK2/Cyclin E activity drives uncontrolled G1-to-S phase transition. The bulky lipophilic nature of the cyclohexylmethoxy group perfectly occupies the hydrophobic gatekeeper pocket of CDK2, competitively displacing ATP and halting the signaling cascade[1].

Pathway Mitogen Mitogenic Signals CyclinE Cyclin E Upregulation Mitogen->CyclinE CDK2 CDK2/Cyclin E Complex (Active Kinase) CyclinE->CDK2 Rb Retinoblastoma Protein (Rb) (Phosphorylation) CDK2->Rb Phosphorylates E2F E2F Transcription Factor (Release) Rb->E2F Dissociates SPhase G1 to S Phase Transition (DNA Replication) E2F->SPhase Activates Inhibitor Cyclohexylmethoxy Scaffold (Competes at ATP Site) Inhibitor->CDK2 Blocks

Fig 2: CDK2/Cyclin E pathway inhibition by the novel piperidine-derived scaffold.

Protocol 2: In Vitro CDK2 Kinase Inhibition Assay

To validate the efficacy of the synthesized scaffold, a time-resolved fluorescence resonance energy transfer (TR-FRET) assay is utilized.

  • Reagent Preparation: Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute the 3-(cyclohexylmethoxy)piperidine-derived compound in 100% DMSO, then dilute 1:100 in Kinase Buffer to achieve a final DMSO concentration of 1% (preventing solvent-induced enzyme denaturation).

  • Enzyme Incubation: Combine 5 nM recombinant CDK2/Cyclin E complex with the diluted inhibitor in a 384-well plate. Incubate for 15 minutes at room temperature.

    • Causality: Pre-incubation allows the bulky cyclohexylmethoxy group to achieve equilibrium binding within the ATP pocket before the substrate is introduced.

  • Reaction Initiation: Add 1 µM ULight-labeled MBP (Myelin Basic Protein) substrate and 10 µM ATP to initiate the reaction. Incubate for 60 minutes.

  • Detection: Stop the reaction by adding 10 mM EDTA (to chelate Mg²⁺) and Eu-anti-phospho-MBP antibody. Read the TR-FRET signal (Excitation 320 nm, Emission 665 nm). Calculate IC₅₀ using a 4-parameter logistic regression.

References

  • Title: WO2022165513A1 - Cdk2 inhibitors and methods of using the same Source: Google Patents URL
  • Title: Structure-guided design of purine-based probes for selective Nek2 inhibition Source: Oncotarget URL:[Link]

  • Title: Design, Synthesis and Structure-Activity Relationship Studies of Novel Survivin Inhibitors with Potent Anti-Proliferative Properties Source: PLOS One URL:[Link]

Sources

Application

Application Notes and Protocols for the Chiral Resolution of (R)-3-(Cyclohexylmethoxy)piperidine

Introduction The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical development. The specific three-dimensional arrangement of atoms in a molecule can drastically alter its pharmacolog...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical development. The specific three-dimensional arrangement of atoms in a molecule can drastically alter its pharmacological and toxicological properties. 3-(Cyclohexylmethoxy)piperidine is a key chiral intermediate in the synthesis of various pharmacologically active compounds. Obtaining the (R)-enantiomer in high purity is often crucial for therapeutic efficacy and safety. This document provides a detailed guide to the chiral resolution of racemic 3-(cyclohexylmethoxy)piperidine using diastereomeric salt crystallization, a robust and scalable method for isolating the desired (R)-enantiomer.[1][2]

Principle of Chiral Resolution via Diastereomeric Salt Formation

Chiral resolution by diastereomeric salt formation is a classical and industrially viable method for separating enantiomers.[1] The process relies on the reaction of a racemic mixture of a base, in this case, (R,S)-3-(cyclohexylmethoxy)piperidine, with an enantiomerically pure chiral acid, known as a resolving agent. This acid-base reaction forms a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess different physicochemical characteristics, most notably their solubility in a given solvent.[1][3] This difference in solubility allows for their separation by fractional crystallization. The less soluble diastereomeric salt will preferentially crystallize out of the solution, leaving the more soluble diastereomer in the mother liquor.[1] After separation, the optically pure enantiomer can be liberated from the salt by treatment with a base.

Selecting the Appropriate Chiral Resolving Agent

For basic compounds like piperidine derivatives, chiral acids are the resolving agents of choice.[4] Tartaric acid and its derivatives are among the most versatile and cost-effective chiral resolving agents available.[5][6] Specifically, derivatives such as di-p-toluoyl-D-tartaric acid or di-benzoyl-L-tartaric acid have demonstrated success in resolving similar amine structures.[4][7] The selection of the optimal resolving agent and solvent system is critical and often requires experimental screening to achieve efficient crystallization and high diastereoselectivity.[4]

Experimental Protocol: Chiral Resolution of (R)-3-(Cyclohexylmethoxy)piperidine

This protocol outlines a general procedure for the diastereomeric salt crystallization of 3-(cyclohexylmethoxy)piperidine. Optimization of the solvent, temperature, and stoichiometry may be necessary to achieve the highest yield and enantiomeric excess (e.e.).

Materials and Equipment
  • Racemic 3-(cyclohexylmethoxy)piperidine

  • (+)-Di-p-toluoyl-D-tartaric acid (DPTTA) or other suitable chiral resolving agent

  • Methanol (or other suitable solvent)

  • 2 M Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM) or other suitable extraction solvent

  • Anhydrous sodium sulfate or magnesium sulfate

  • Erlenmeyer flasks

  • Magnetic stirrer and stir bar

  • Heating mantle or hot plate

  • Büchner funnel and filter flask

  • Rotary evaporator

  • pH paper or pH meter

  • Analytical balance

  • Chiral HPLC or SFC system for e.e. determination

Step-by-Step Procedure

Part 1: Diastereomeric Salt Formation and Crystallization

  • Dissolution: In an Erlenmeyer flask, dissolve the racemic 3-(cyclohexylmethoxy)piperidine (1.0 equivalent) in a minimal amount of warm methanol with stirring.

  • Addition of Resolving Agent: In a separate flask, dissolve the chiral resolving agent, for example, (+)-Di-p-toluoyl-D-tartaric acid (0.5 to 1.0 equivalent), in warm methanol.[7] Slowly add the resolving agent solution to the amine solution with constant stirring.

  • Crystallization: Allow the mixture to cool slowly to room temperature. The formation of crystals of the less soluble diastereomeric salt should be observed. To maximize the yield, the flask can be cooled further in an ice bath for 1-2 hours.[1] Seeding with a small crystal of the desired diastereomeric salt can help induce crystallization.[7]

  • Isolation of the Diastereomeric Salt: Collect the crystals by vacuum filtration using a Büchner funnel.[7] Wash the crystals with a small amount of cold methanol to remove the mother liquor containing the more soluble diastereomer.[1][7]

  • Drying: Dry the collected crystals under vacuum to a constant weight.[7]

Part 2: Liberation of the Enantiomerically Enriched Amine

  • Dissolution of the Salt: Suspend the collected crystals in water.[1]

  • Basification: Add a 2 M sodium hydroxide solution dropwise with stirring until the salt is completely dissolved and the solution is basic (pH > 10).[7] This step neutralizes the chiral acid and liberates the free amine.[1]

  • Extraction: Transfer the basic aqueous solution to a separatory funnel and extract the liberated amine with a suitable organic solvent, such as dichloromethane, three times.

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the enantiomerically enriched (R)-3-(cyclohexylmethoxy)piperidine.

Workflow Diagram

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting common impurities in 3-(Cyclohexylmethoxy)piperidine production

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of 3-(Cyclohexylmethoxy)piperidine. This guide is designed to provide in-depth troubleshoo...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 3-(Cyclohexylmethoxy)piperidine. This guide is designed to provide in-depth troubleshooting assistance for common impurities and side reactions encountered during its production. As professionals in drug development, we understand that purity and process control are paramount. This resource is structured in a practical question-and-answer format to directly address the challenges you may face in the laboratory.

I. The Synthetic Pathway: A Quick Overview

The most common and industrially scalable method for the synthesis of 3-(Cyclohexylmethoxy)piperidine is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the alkoxide of 3-hydroxypiperidine reacts with cyclohexylmethyl bromide (or a similar halide) to form the desired ether linkage.

The reaction is typically carried out in the presence of a strong base to deprotonate the hydroxyl group of 3-hydroxypiperidine, forming the more nucleophilic alkoxide.

Williamson Ether Synthesis cluster_reactants Reactants cluster_products Products & Byproducts 3-hydroxypiperidine 3-Hydroxypiperidine desired_product 3-(Cyclohexylmethoxy)piperidine 3-hydroxypiperidine->desired_product O-alkylation cyclohexylmethyl_bromide Cyclohexylmethyl Bromide cyclohexylmethyl_bromide->desired_product Base Base (e.g., NaH, KOtBu) Base->desired_product salt_byproduct Salt Byproduct (e.g., NaBr) N_vs_O_Alkylation cluster_products Products 3-hydroxypiperidine 3-Hydroxypiperidine O_alkylation 3-(Cyclohexylmethoxy)piperidine (Desired Product) 3-hydroxypiperidine->O_alkylation O-alkylation (Favored by strong base) N_alkylation 1-(Cyclohexylmethyl)-3-hydroxypiperidine (Isomeric Impurity) 3-hydroxypiperidine->N_alkylation N-alkylation (Competitive reaction) cyclohexylmethyl_bromide Cyclohexylmethyl Bromide cyclohexylmethyl_bromide->O_alkylation cyclohexylmethyl_bromide->N_alkylation

Caption: Competing O- and N-alkylation pathways of 3-hydroxypiperidine.

Identification:

  • NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools to distinguish between the O- and N-alkylated isomers. Key differences will be observed in the chemical shifts of the protons and carbons near the oxygen and nitrogen atoms. For instance, in the O-alkylated product, the protons on the carbon adjacent to the ether oxygen will show a characteristic downfield shift. Conversely, in the N-alkylated product, the protons on the cyclohexylmethyl group attached to the nitrogen will exhibit a different chemical shift. 2D NMR techniques like HSQC and HMBC can definitively establish the connectivity. [1]* Chromatography (HPLC/GC): Developing a suitable chromatographic method is crucial for separating and quantifying the isomers. Due to their similar polarities, baseline separation can be challenging. Method development may require screening different stationary phases (e.g., C18, phenyl-hexyl) and mobile phase compositions.

Corrective and Preventive Actions:

  • Choice of Base: The choice of base is critical. A strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) is preferred. These bases will selectively deprotonate the hydroxyl group, which is more acidic than the N-H proton, thereby favoring the formation of the alkoxide and subsequent O-alkylation. [2]Weaker bases like potassium carbonate (K₂CO₃) may not be as effective in selectively deprotonating the hydroxyl group, leading to a higher proportion of N-alkylation. [3]* Reaction Conditions:

    • Temperature: Running the reaction at a lower temperature can sometimes favor O-alkylation.

    • Solvent: Polar aprotic solvents like DMF or THF are generally preferred for Williamson ether synthesis. [2]* N-Protection Strategy: If minimizing the N-alkylated impurity is critical, consider a protection-deprotection strategy. The nitrogen of 3-hydroxypiperidine can be protected with a suitable protecting group (e.g., Boc, Cbz) prior to the Williamson ether synthesis. After the O-alkylation is complete, the protecting group can be removed. This multi-step approach adds complexity but can significantly improve the purity of the final product. [4]

      Parameter Recommendation for Minimizing N-Alkylation Rationale
      Base Strong, non-nucleophilic (e.g., NaH, KOtBu) Selectively deprotonates the more acidic -OH group.
      Solvent Polar aprotic (e.g., DMF, THF) Solvates the cation, enhancing the nucleophilicity of the alkoxide.
      Temperature Lower to moderate May improve selectivity for O-alkylation.

      | Alternative | N-protection of 3-hydroxypiperidine | Prevents N-alkylation altogether. |

FAQ 2: My reaction is producing a significant amount of a non-polar byproduct, and my yield of the desired ether is low. What is happening?

Answer:

You are likely observing the formation of an alkene byproduct due to an E2 elimination side reaction.

Root Cause:

The alkoxide of 3-hydroxypiperidine is a strong base. When it reacts with cyclohexylmethyl bromide (a primary alkyl halide), it can either act as a nucleophile (SN2 reaction to form the ether) or as a base (E2 reaction to form an alkene). While SN2 is generally favored for primary halides, E2 can become competitive under certain conditions. [5][6] Mechanism of Elimination:

SN2_vs_E2 cluster_products Products alkoxide 3-hydroxypiperidine alkoxide SN2_product 3-(Cyclohexylmethoxy)piperidine (SN2 Product) alkoxide->SN2_product SN2 Attack E2_product Cyclohexylmethylethylene (E2 Product) alkoxide->E2_product E2 Elimination cyclohexylmethyl_bromide Cyclohexylmethyl Bromide cyclohexylmethyl_bromide->SN2_product cyclohexylmethyl_bromide->E2_product

Caption: Competing SN2 and E2 pathways in the reaction.

Identification:

  • GC-MS: Gas chromatography-mass spectrometry is an excellent technique for identifying volatile, non-polar byproducts like alkenes.

  • NMR Spectroscopy: The presence of vinylic protons (typically in the 4.5-6.5 ppm range) in the ¹H NMR spectrum of the crude product is a strong indicator of alkene formation.

Corrective and Preventive Actions:

  • Temperature Control: Higher temperatures favor elimination reactions. Running the reaction at the lowest effective temperature will help to minimize the formation of the alkene byproduct. [2]* Choice of Leaving Group: While bromide is a good leaving group, using a tosylate (OTs) or mesylate (OMs) derivative of cyclohexylmethanol can sometimes lead to cleaner reactions with less elimination.

  • Base Concentration: Using a slight excess of the base is necessary, but a large excess can promote elimination. Careful control of stoichiometry is important.

FAQ 3: I am seeing unreacted starting materials in my final product. How can I improve the conversion?

Answer:

Incomplete conversion can be due to several factors related to the reagents and reaction conditions.

Root Cause:

  • Insufficiently strong base: The base may not be strong enough to fully deprotonate the 3-hydroxypiperidine.

  • Poor quality reagents: The 3-hydroxypiperidine or cyclohexylmethyl bromide may be of low purity. Cyclohexylmethyl bromide can degrade over time. [7]* Suboptimal reaction conditions: The reaction time may be too short, or the temperature may be too low.

  • Moisture in the reaction: Water can quench the strong base and the alkoxide, hindering the reaction.

Identification:

  • TLC, HPLC, or GC: These techniques can be used to monitor the progress of the reaction and detect the presence of unreacted starting materials in the final product.

Corrective and Preventive Actions:

  • Ensure Anhydrous Conditions: Use anhydrous solvents and dry glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Verify Reagent Quality: Use high-purity starting materials. If the cyclohexylmethyl bromide is old, it may need to be purified before use.

  • Optimize Reaction Time and Temperature: Monitor the reaction by TLC or another suitable technique to determine the optimal reaction time. A modest increase in temperature may improve the reaction rate, but be mindful of promoting elimination side reactions (see FAQ 2).

  • Use a Stronger Base: If you are using a weaker base, switching to a stronger base like NaH will ensure complete formation of the alkoxide. [8]

III. Analytical Methods for Impurity Profiling

A robust analytical method is essential for identifying and quantifying impurities.

Experimental Protocol: HPLC Method for Isomer Separation

  • Column: A C18 or a phenyl-hexyl column can be a good starting point.

  • Mobile Phase: A gradient elution with acetonitrile and water or methanol and water is typically used. The addition of a small amount of an acid (e.g., formic acid or trifluoroacetic acid) or a base (e.g., diethylamine) to the mobile phase can improve peak shape and resolution. [9]* Detection: UV detection at a low wavelength (e.g., 210 nm) or mass spectrometry (LC-MS) for more sensitive and specific detection.

Table of Potential Impurities and their Characteristics:

Impurity NameStructureLikely CauseIdentification Method
3-HydroxypiperidineIncomplete reactionHPLC, GC
Cyclohexylmethyl BromideIncomplete reactionGC-MS
1-(Cyclohexylmethyl)-3-hydroxypiperidineN-alkylationHPLC, NMR [1]
CyclohexylmethylethyleneE2 EliminationGC-MS, NMR
Di(cyclohexylmethyl) etherSelf-condensation of cyclohexylmethanol precursorGC-MS

IV. References

  • Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350–356. [Link]

  • Japan International Cooperation Agency. (n.d.). III Analytical Methods. [Link]

  • SIELC. (n.d.). Separation of Piperidine, 1-amino-, hydrochloride on Newcrom R1 HPLC column. [Link]

  • Organic Chemistry Portal. (n.d.). Williamson Synthesis. [Link]

  • ResearchGate. (n.d.). Synthesis of functionalized 3-hydroxypiperidines. [Link]

  • Patsnap. (2020). A kind of synthetic method of n-benzyl-3-hydroxypiperidine. [Link]

  • Pubmed. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c]n[10][11]aphthyrin-5(6H)-one. [Link]

  • ResearchGate. (2016). Why n-alkylation is more favorable than o-alkyation ?. [Link]

  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis. [Link]

  • Nagasaki University Academic Output SITE. (n.d.). Facile Synthesis of Pharmaceutically Interesting Piperidine Derivatives through 3,4-Unsaturated 2-Methoxypiperidines. [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. [Link]

  • Google Patents. (n.d.). Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine.

  • Google Patents. (n.d.). Synthetic method of (S)-N-Boc-3-hydroxypiperidine.

  • RSC Medicinal Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. [Link]

  • Texas Tech University. (n.d.). SEPARATION OF ALKALOID ISOMERS AND STEREOISOMERS WITH BETA-CYCLODEXTRIN BONDED PHASES. [Link]

  • PubChem. (n.d.). Cyclohexylmethylmagnesium bromide. [Link]

  • GalChimia. (2010). R&D work: Alkylation of amines with alkylboronic acids. [Link]

  • ResearchGate. (n.d.). Physicochemical characterization of bromide mono- and dimeric surfactants with phenyl and cyclohexyl rings in the head group. [Link]

Sources

Optimization

preventing degradation of 3-(Cyclohexylmethoxy)piperidine during long-term storage

Technical Support Center: Troubleshooting and Preventing Degradation of 3-(Cyclohexylmethoxy)piperidine Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter rese...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting and Preventing Degradation of 3-(Cyclohexylmethoxy)piperidine

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic performance of 3-(Cyclohexylmethoxy)piperidine during long-term studies. This compound presents a unique dual-vulnerability profile: it contains both a highly reactive secondary amine (the piperidine ring) and an auto-oxidizable ether linkage. Understanding the causality behind its degradation is critical for maintaining scientific integrity and assay reproducibility.

This guide provides field-proven, self-validating protocols to safeguard your reagents.

Frequently Asked Questions (Troubleshooting)

Q1: My batch of 3-(Cyclohexylmethoxy)piperidine has yellowed over time, and LC-MS shows unexpected +14 Da and +16 Da mass shifts. What is the primary cause? A1: The piperidine ring is highly susceptible to photo-oxidative degradation. The secondary amine nitrogen and its adjacent alpha-carbons react readily with atmospheric oxygen to form N-oxides (+16 Da) and imines, such as 2,3,4,5-tetrahydropyridine[1][2]. Causality: Oxygen acts as a radical initiator. UV or ambient light provides the activation energy necessary to abstract hydrogen from the N-H or adjacent C-H bonds, triggering a free-radical cascade[1]. Furthermore, trace metal ions in lower-grade solvents can catalyze these ring-opening reactions, ultimately leading to the formation of aldehydes and carboxylic acids[1]. Resolution: Always store the compound in amber glass vials to block UV initiation and maintain a strict inert atmosphere (Argon is preferred over Nitrogen due to its higher density, which creates a better protective blanket).

Q2: I noticed a white, insoluble crust forming around the cap of the reagent bottle, and the compound's basicity has dropped. What happened? A2: This is a classic symptom of carbamate formation. Secondary amines undergo an exothermic reaction with atmospheric carbon dioxide (CO₂) and moisture to form alkylammonium alkylcarbamate salts[3]. Causality: The lone pair of electrons on the piperidine nitrogen acts as a strong nucleophile, attacking the electrophilic carbon of CO₂ to form an intermediate carbamic acid[3]. Because carbamic acid is unstable, it immediately reacts with a second equivalent of your free amine to form a stable, insoluble carbamate salt[3]. This drastically alters the molecular weight, drops the effective concentration of the active amine, and ruins its nucleophilicity. Resolution: Minimize ambient air exposure. Never leave the bottle open on the benchtop. Use Schlenk line techniques or a glovebox when transferring the chemical.

Q3: Does the cyclohexylmethoxy group pose any specific storage risks? A3: Yes, the ether linkage (-O-CH₂-) is a prime site for dangerous peroxide formation. Ethers undergo auto-oxidation via a free radical mechanism when exposed to oxygen, forming hydroperoxides at the alpha-carbon[4]. Causality: The oxygen atom stabilizes adjacent carbon radicals. This makes the alpha-hydrogens highly susceptible to abstraction by atmospheric oxygen. Over time, these peroxides accumulate. If the solvent is concentrated (e.g., via rotary evaporation), these peroxides can detonate with extreme violence due to shock or friction[4]. Resolution: Treat 3-(Cyclohexylmethoxy)piperidine as a peroxide-forming chemical. Test for peroxides periodically and never distill or concentrate the reagent without testing first.

G Compound 3-(Cyclohexylmethoxy)piperidine Amine Secondary Amine (Piperidine Ring) Compound->Amine Ether Ether Linkage (-O-CH2-) Compound->Ether Oxidation N-Oxidation & Ring Opening (N-oxides, Imines) Amine->Oxidation O2 / UV Light Carbamate Carbamate Salt Formation (Insoluble Crust) Amine->Carbamate CO2 / Moisture Peroxide Alpha-Carbon Auto-oxidation (Explosive Peroxides) Ether->Peroxide O2 / Radicals

Logical relationship of degradation pathways for 3-(Cyclohexylmethoxy)piperidine.

Quantitative Data & Action Thresholds

To maintain a self-validating system, rely on empirical metrics rather than visual inspection alone. Below is the quantitative framework for monitoring the integrity of 3-(Cyclohexylmethoxy)piperidine.

Degradation MarkerAnalytical MethodSafe Operating LimitCorrective Action if Exceeded
Peroxides (Ether moiety)KI-Starch Strip< 5 ppm5-15 ppm: Purify via activated alumina column. > 15 ppm: Dispose safely; do not concentrate.
Carbamate (Amine moiety)FTIR (C=O stretch ~1510 cm⁻¹)Undetectable> 1% conversion: Regenerate free amine via thermal desorption or basic aqueous wash.
N-Oxidation LC-MS / 1H-NMR< 0.5%> 0.5%: Purify via flash column chromatography prior to sensitive assays.
Moisture Content Karl Fischer Titration< 100 ppm> 100 ppm: Dry over activated 3Å molecular sieves for 24 hours.

Experimental Protocol: Self-Validating Aliquoting & Storage

To prevent the degradation pathways outlined above, implement the following step-by-step methodology upon receiving a new batch of 3-(Cyclohexylmethoxy)piperidine. This workflow is designed to be a self-validating system—meaning each step confirms the success of the previous one.

Step 1: Initial Peroxide Validation Before handling, test the bulk reagent using KI-starch indicator strips. Validation: A lack of color change validates that the reagent is safe to handle (< 5 ppm). If the strip turns blue/black, peroxides are present, and the batch must be purified or discarded.

Step 2: Inert Environment Transfer Place the reagent, pre-dried amber glass vials, and PTFE-lined caps into a glovebox. Purge the glovebox with high-purity Argon until environmental sensors read < 1 ppm O₂ and < 1 ppm H₂O.

Step 3: Single-Use Aliquoting Divide the bulk chemical into single-use aliquots (e.g., 100 µL or 50 mg per vial). Causality: This prevents the "first-in, first-out" degradation seen in bulk bottles subjected to repeated freeze-thaw cycles and atmospheric exposure.

Step 4: Hermetic Sealing Seal the vials using PTFE-lined silicone septa and aluminum crimp caps. Causality: PTFE ensures chemical compatibility and prevents the amine from degrading the seal, while the silicone backing provides a self-sealing puncture barrier for syringe extraction.

Step 5: Desiccated Cold Storage Place the sealed vials inside a secondary Mylar bag containing anhydrous calcium sulfate (Drierite) and store at 2-8°C. Note: Do not freeze at -20°C unless explicitly validated for your specific formulation, as some piperidine derivatives may undergo phase separation, which locally concentrates impurities and accelerates degradation.

G Test 1. Peroxide Test (KI-Starch) Glovebox 2. Glovebox Transfer (<1 ppm O2) Test->Glovebox If < 5 ppm Aliquot 3. Aliquot (Single-use) Glovebox->Aliquot Seal 4. PTFE Seal (Crimp Cap) Aliquot->Seal Store 5. Desiccator Store (2-8°C) Seal->Store

Step-by-step self-validating workflow for aliquoting and long-term storage.

References

  • BenchChem Technical Support Team. "Technical Support Center: Prevention of Oxidation in Piperidine Compounds." Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHoU5DlL2XExuF1mQ2ixoZ4ILnzlo-LOKCYM_PcOPbdjNnE2htgRoPiDT9wSpSPkbo-gmRI4EH_1fkVS6tBDR1mS2w9d3z5h0icpq3QdFNGS1_nU-TFO8_fQe8-9KnXIXhds01FoDcSq2t0vGYVXq1KgTD9MF0rFnHJruirIE0_QM_ajPSoJoNFuEBXCTfywmV1zXH9ns_3N_ihvHQ5kBkp-qzpMio=]
  • "The application of amine-based materials for carbon capture and utilisation: an overarching view." RSC Publishing.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFA8RCLxxhSOUbiNpA9xwgeZ_3aJ5DGOIGIkbIowXvuUvbEPfX_Rn3e7FcnE2KAkggxp8hic31okDdnlcPJ8_2koZiJ00QsGpewmQTGeDEiRZ9frZnwf8AHdr0B-Gg5DN680TlAMNDDmgMf4zMgjaPWtihhP_CmM_9p]
  • "Peroxide Forming Chemicals: Management, Retention and Storage." Vanderbilt University Medical Center.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEDEgxIq-rm7FideH0MkpOC5m-494oybbaG8wciLYpJTpbvFaNuGqyq70ZfWhLbC3O2EqDckG7oMztDFjKw9icS8Wp7047TN8jp0NsMEXYHn1w_vJN012kZhALWEFy_2SclD9yle8-ooKGchCne1ihre592-B4]
  • "Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions." ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJVVlDU-wVInNFDhqolb2nFVPgYGz3s5apAmYSJ1VsxzTqrq_V9Ig2wX_DnU9Ya9Nnkz-X8Hhkv05G0y8e9k4CRLjMj1kUteeihybfzVq_JI9Q6FGqM4HNTlRFnv24I4YjGxg98_4n3OUHNnQ=]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 3-(Cyclohexylmethoxy)piperidine Derivatization

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks when functionalizing complex secondary amines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks when functionalizing complex secondary amines. 3-(Cyclohexylmethoxy)piperidine is a highly valuable bifunctional scaffold in medicinal chemistry, but its derivatization is often complicated by the steric bulk of the ether linkage at the C3 position and the inherent hyper-nucleophilicity of the piperidine nitrogen.

This guide is designed to move beyond basic troubleshooting. We will explore the mechanistic causality behind common side reactions and provide self-validating protocols to ensure your workflows are robust, reproducible, and high-yielding.

Part 1: Diagnostic Q&A (FAQs)

Q1: Why am I getting multiple highly polar spots on my TLC during N-alkylation?

The Causality: The most prevalent side reaction during the direct N-alkylation of secondary amines is over-alkylation, which leads to the formation of highly polar quaternary ammonium salts [1]. When 3-(cyclohexylmethoxy)piperidine reacts with an alkyl halide, the initial product is a tertiary amine. Because alkyl groups are electron-donating, this newly formed tertiary amine is often more nucleophilic than the starting secondary amine. If there is any localized excess of the alkylating agent, the tertiary amine rapidly attacks it, forming the quaternary salt. The Solution: Abandon direct alkylation in favor of reductive amination [2]. Reductive amination proceeds via an iminium ion intermediate that is subsequently reduced to the tertiary amine. Because a tertiary amine cannot form another iminium ion, the reaction inherently halts at the mono-alkylation stage, completely eliminating the quaternary salt side reaction.

Q2: My Buchwald-Hartwig N-arylation is stalling at 40% conversion. How do I push it to completion?

The Causality: Stalled N-arylation reactions typically stem from catalyst deactivation or an inability to undergo reductive elimination [1]. The bulky cyclohexylmethoxy group at the C3 position of your piperidine ring creates a sterically demanding environment. When the amine coordinates to the Palladium center, this steric bulk can hinder the necessary geometric rearrangement required for the final reductive elimination step, leaving the catalyst trapped in an inactive state. The Solution: Switch to bulky, electron-rich biaryl phosphine ligands (e.g., RuPhos or XPhos). These ligands are specifically designed to create a deep catalytic pocket that forces the Palladium center into a geometry that accelerates reductive elimination, overcoming the steric hindrance of the C3 substituent.

Q3: Are there risks of ether cleavage during downstream deprotection steps?

The Causality: While the cyclohexylmethoxy ether is generally robust, it is susceptible to cleavage under harsh Lewis acidic conditions (e.g., BBr3​ ) or strong Brønsted acids (e.g., concentrated HI or HBr at elevated temperatures). The Solution: If your synthetic route requires the use of protecting groups on other parts of the molecule, utilize orthogonal strategies. Opt for Boc (tert-butyloxycarbonyl) groups, which can be cleanly removed using mild acid (e.g., 20% TFA in DCM), leaving the C3 ether linkage completely intact.

Part 2: Visualizing the Reaction Pathways

Pathway A 3-(Cyclohexylmethoxy)piperidine B Direct Alkylation (R-X) A->B C Reductive Amination (R-CHO) A->C D Quaternary Salt (Side Product) B->D Excess R-X E Tertiary Amine (Target) B->E Strict Stoichiometry C->E High Selectivity

Reaction pathways for N-alkylation highlighting the risk of over-alkylation.

Part 3: Quantitative Comparison of Derivatization Strategies

To facilitate experimental design, the following table summarizes the expected performance metrics of various derivatization strategies when applied to sterically hindered piperidines [3].

Derivatization MethodTypical Yield (%)Primary Side ReactionSide Product (%)Recommended Optimization Strategy
Direct Alkylation 40 - 60%Over-alkylation (Quaternary Salt)20 - 40%Use syringe pump; limit alkyl halide to 0.95 eq.
Reductive Amination 85 - 95%Aldehyde Reduction (Alcohol)< 5%Use NaBH(OAc)3​ ; pre-form iminium ion.
N-Arylation (B-H) 70 - 90%Hydrodehalogenation5 - 15%Use RuPhos/ Pd(OAc)2​ ; strict inert atmosphere.
N-Acylation > 95%Di-acylation (Rare)< 1%Use standard coupling reagents (HATU/DIPEA).

Part 4: Self-Validating Experimental Protocols

Protocol A: Highly Selective Reductive Amination

This protocol utilizes sodium triacetoxyborohydride ( NaBH(OAc)3​ ), a mild reducing agent that is self-validating: it is too weak to reduce the starting aldehyde at a competitive rate, ensuring that the reducing equivalents are exclusively consumed by the target iminium intermediate [2].

Step 1: Iminium Ion Formation

  • Dissolve 3-(Cyclohexylmethoxy)piperidine (1.0 eq) and the target aldehyde (1.05 eq) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Add glacial acetic acid (1.0 eq) to catalyze iminium ion formation.

  • Stir at room temperature for 1 hour under an argon atmosphere.

Step 2: Selective Reduction

  • Add NaBH(OAc)3​ (1.5 eq) portion-wise over 10 minutes.

  • Self-Validation Check: The reaction mixture should remain a clear or slightly cloudy solution without vigorous gas evolution. Rapid bubbling indicates the presence of unwanted moisture quenching the hydride.

  • Stir at room temperature for 12-16 hours. Monitor completion via LC-MS.

Step 3: Workup and Isolation

  • Quench the reaction by slowly adding saturated aqueous NaHCO3​ until the pH reaches 8.

  • Extract the aqueous layer three times with dichloromethane (DCM).

  • Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash chromatography (Silica, DCM/MeOH gradient).

Protocol B: Sterically-Optimized Buchwald-Hartwig N-Arylation

This protocol is designed to overcome the steric hindrance of the C3 ether linkage. The reaction features a self-validating colorimetric shift: the mixture transitions from dark red/brown to a pale yellow/orange upon successful completion, indicating the palladium catalyst has returned to its resting state.

Step 1: Catalyst and Reagent Assembly

  • In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with Pd(OAc)2​ (2 mol%), RuPhos (4 mol%), and Sodium tert-butoxide ( NaOtBu ) (1.4 eq) [1].

  • Add the aryl halide (1.0 eq) and 3-(Cyclohexylmethoxy)piperidine (1.2 eq).

Step 2: Cross-Coupling

  • Add anhydrous, degassed Toluene to achieve a 0.1 M concentration.

  • Seal the flask, remove it from the glovebox, and heat to 90°C in a pre-heated oil bath.

  • Self-Validation Check: Monitor the color. The reaction will initially turn dark red/brown as the active Pd0 complex forms. Once the aryl halide is fully consumed (typically 4-8 hours), the solution will lighten to a pale yellow/orange.

Step 3: Purification

  • Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts and precipitated palladium black.

  • Concentrate the filtrate and purify via automated flash chromatography.

Part 5: Troubleshooting Workflow

Workflow Issue Issue: Low Yield in N-Arylation Check1 Check Catalyst/Ligand Issue->Check1 Check2 Check Atmosphere Issue->Check2 Sol1 Use RuPhos/XPhos Check1->Sol1 Steric Hindrance Sol2 Degas Solvents (N2/Ar) Check2->Sol2 Oxidation Risk Result Optimized Conversion Sol1->Result Sol2->Result

Diagnostic workflow for optimizing Buchwald-Hartwig N-arylation yields.

References

  • Hu, X.-G., et al. "Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines." The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

Reference Data & Comparative Studies

Validation

Comparative Analysis of CDK2 Inhibition by 3-(Cyclohexylmethoxy)piperidine Analogs

As the demand for targeted oncology therapeutics intensifies, the selective inhibition of Cyclin-Dependent Kinase 2 (CDK2) remains a critical frontier. CDK2, complexed with Cyclins E and A, drives the G1/S phase transiti...

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Author: BenchChem Technical Support Team. Date: April 2026

As the demand for targeted oncology therapeutics intensifies, the selective inhibition of Cyclin-Dependent Kinase 2 (CDK2) remains a critical frontier. CDK2, complexed with Cyclins E and A, drives the G1/S phase transition and DNA replication. While early pan-CDK inhibitors demonstrated potent anti-tumor activity, their clinical utility has been severely limited by off-target toxicities.

This guide provides a rigorous comparative analysis of emerging 3-(cyclohexylmethoxy)piperidine analogs and related purine-based derivatives against traditional pan-CDK inhibitors. By dissecting the structural causality behind their mechanism of action, this guide equips drug development professionals with the experimental frameworks necessary to evaluate next-generation CDK2 inhibitors.

Mechanistic Rationale: The Role of the Cyclohexylmethoxy Motif

The design of highly selective CDK2 inhibitors hinges on exploiting subtle topological differences within the ATP-binding cleft. The integration of a 3-(cyclohexylmethoxy)piperidine moiety—or the closely related 6-cyclohexylmethoxy-purine scaffold—serves a dual mechanistic purpose:

  • Hydrophobic Pocket Engagement: The cyclohexylmethoxy group acts as a precise steric wedge. It deeply penetrates the hydrophobic ribose-binding pocket of the CDK2 active site, anchoring the inhibitor and displacing ordered water molecules, which provides a significant entropic driving force for binding [1, 4].

  • Solvent-Exposed Basicity & Warhead Orientation: The piperidine ring provides essential basicity that interacts favorably with the solvent-exposed regions of the kinase. More importantly, it acts as a rigid vector. In advanced covalent inhibitors like NU6300 , this vector precisely orients an electrophilic warhead (e.g., a vinyl sulfone) toward Lys89 —a residue located just outside the ATP-binding cleft. This allows for irreversible, covalent modification of CDK2, a paradigm shift from traditional competitive inhibition [2].

CDK2_Pathway CDK2 CDK2 / Cyclin E/A Complex Rb Retinoblastoma (Rb) Protein CDK2->Rb Phosphorylates ATP ATP Binding ATP->CDK2 Activates E2F E2F Transcription Factor Rb->E2F Releases S_Phase S-Phase Entry & DNA Replication E2F->S_Phase Promotes Inhibitor Cyclohexylmethoxy Analogs (e.g., NU6300) Inhibitor->CDK2 Blocks ATP Pocket / Covalent Binding (Lys89) Dinaciclib Dinaciclib (Pan-CDK Inhibitor) Dinaciclib->CDK2 Competitive Inhibition

Diagram 1: Mechanistic pathway of CDK2-mediated cell cycle progression and points of inhibitor intervention.

Comparative Profiling: Analogs vs. Alternatives

To contextualize the performance of 3-(cyclohexylmethoxy)piperidine-derived compounds, we must compare them against established benchmarks: Dinaciclib (a highly potent, reversible pan-CDK inhibitor) and NU6102 (a reversible cyclohexylmethoxy-purine precursor).

Quantitative Performance Summary
Compound / ClassPrimary Target(s)CDK2 IC₅₀Mechanism of ActionKey Structural FeatureCellular Efficacy (Rb Phosphorylation)
Dinaciclib (SCH 727965)CDK1, 2, 5, 9~1 nMReversible, ATP-competitivePyrazolo[1,5-a]pyrimidine coreRapid, transient inhibition; high off-target toxicity [3].
NU6102 CDK2, CDK1~5 nMReversible, ATP-competitive6-cyclohexylmethoxy-purineHighly selective for CDK2 over CDK1; competitive binding[2].
NU6300 CDK2 (Selective)~160 nMIrreversible, CovalentCyclohexylmethoxy + Vinyl SulfoneDurable, long-term Rb inhibition via Lys89 covalent bonding [2].
3-(Cyclohexylmethoxy) piperidine Analogs CDK2, Nek2Variable (Low µM to nM)Reversible / IrreversibleBasic piperidine ring + hydrophobic etherFine-tuned selectivity; piperidine basicity favors specific kinase conformations [1].

Causality in Performance Differences: While Dinaciclib exhibits extreme potency (1 nM), its rigid core indiscriminately targets the highly conserved ATP pockets of CDKs 1, 2, 5, and 9, leading to a narrow therapeutic index. Conversely, compounds utilizing the cyclohexylmethoxy motif (like NU6300) sacrifice raw nanomolar potency for absolute selectivity and durability. By utilizing the cyclohexylmethoxy group to anchor the molecule, the warhead is perfectly positioned to form a covalent bond with Lys89, resulting in a durable inhibition of Rb phosphorylation that outlasts the pharmacokinetic clearance of the drug [2].

Self-Validating Experimental Protocols

To objectively evaluate novel 3-(cyclohexylmethoxy)piperidine analogs against benchmarks like Dinaciclib, researchers must employ orthogonal assays. The following protocols are designed as self-validating systems, ensuring that observed inhibition is both biochemically accurate and cellularly relevant.

Protocol A: In Vitro Radiometric CDK2 Kinase Assay

Purpose: To determine the precise IC₅₀ and distinguish between reversible and irreversible binding kinetics.

Materials:

  • Recombinant CDK2/Cyclin A holoenzyme (purified from Sf9 cells).

  • Biotinylated Histone H1 peptide substrate (2 µM).

  • Kinase Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT, 0.1 mM sodium orthovanadate.

  • ³³P-ATP (0.1 µCi) and cold ATP (2 µM).

  • Streptavidin-coated SPA (Scintillation Proximity Assay) beads.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute the CDK2/Cyclin A complex to 50 µg/mL in the Kinase Buffer. Causality: The inclusion of DTT maintains the reducing environment necessary for kinase stability, while sodium orthovanadate inhibits contaminating phosphatases that could prematurely dephosphorylate the substrate.

  • Inhibitor Pre-incubation: Mix 1 µg of enzyme with varying concentrations of the inhibitor (e.g., Dinaciclib or the piperidine analog) and incubate for 30 minutes. Crucial Step for Covalent Inhibitors: For analogs like NU6300, perform a time-dependent pre-incubation (0, 15, 30, 60 mins) to calculate the inactivation rate ( kinact​/KI​ ), as covalent binding is time-dependent.

  • Reaction Initiation: Add 20 µL of the biotinylated Histone H1 substrate, followed by 50 µL of the ATP mixture (2 µM cold ATP + 0.1 µCi ³³P-ATP).

  • Incubation: Incubate the reaction for 1 hour at room temperature.

  • Quenching & Capture: Stop the reaction by adding 0.1% Triton X-100, 5 mM EDTA, and 5 mg/mL streptavidin-coated SPA beads. Causality: EDTA chelates Mg²⁺, instantly halting kinase activity. The SPA beads capture the biotinylated substrate.

  • Washing & Detection: Wash beads twice with 2 M NaCl containing 1% phosphoric acid. Causality: The high salt and acidic wash stringently removes non-specifically bound, unreacted ³³P-ATP, ensuring the scintillation signal (read via a TopCount counter) is directly proportional to substrate phosphorylation [3].

Assay_Workflow Step1 1. Recombinant CDK2/Cyclin A Preparation in Kinase Buffer Step2 2. Time-Dependent Inhibitor Pre-incubation (Assess Covalency) Step1->Step2 Step3 3. Addition of Biotin-Histone H1 & 33P-ATP Step2->Step3 Step4 4. Kinase Reaction (1 hour at RT) Step3->Step4 Step5 5. Quench with EDTA & Capture on SPA Beads Step4->Step5 Step6 6. Acidic Wash & Scintillation Counting (IC50 / kinact calculation) Step5->Step6

Diagram 2: Step-by-step workflow for the radiometric evaluation of CDK2 kinase inhibition.

Protocol B: Cellular Target Engagement (Rb Phosphorylation)

Purpose: To validate that the biochemical inhibition translates to intracellular target engagement and cell cycle arrest.

Step-by-Step Methodology:

  • Cell Culture: Culture SKUT-1B or A2780 cells (which possess intact Rb pathways) in DMEM supplemented with 10% FBS.

  • Compound Treatment: Treat cells with the 3-(cyclohexylmethoxy)piperidine analog, Dinaciclib (positive control), or DMSO (vehicle control) for 4, 12, and 24 hours.

  • Washout Assay (For Irreversible Analogs): To prove covalent engagement (e.g., NU6300), treat cells for 1 hour, wash thoroughly with PBS three times to remove unbound drug, and incubate in fresh media for an additional 24 hours.

  • Lysis & Western Blotting: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Resolve proteins via SDS-PAGE and probe with antibodies against total Rb and phospho-Rb (Ser807/811).

  • Data Interpretation: Reversible inhibitors (Dinaciclib) will show restored Rb phosphorylation after the washout phase. Covalent cyclohexylmethoxy analogs will demonstrate durable inhibition of Rb phosphorylation even 24 hours post-washout, validating the irreversible mechanism [2].

Conclusion

The evolution from broad-spectrum pan-CDK inhibitors like Dinaciclib to highly targeted, structure-guided molecules represents a major leap in oncology drug design. The incorporation of the 3-(cyclohexylmethoxy)piperidine motif—and its purine-based relatives—provides a masterclass in exploiting hydrophobic pockets and utilizing basic vectors to direct covalent warheads. By utilizing the rigorous, self-validating biochemical and cellular assays outlined above, researchers can accurately benchmark the kinetic advantages and durable cellular efficacy of these next-generation CDK2 inhibitors.

References

  • Structure-guided design of purine-based probes for selective Nek2 inhibition Oncotarget URL:[Link]

  • Identification and Characterization of an Irreversible Inhibitor of CDK2 Chemistry & Biology (PubMed / NIH) URL:[Link]

  • Cyclin-Dependent Kinase 2 Inhibitors in Cancer Therapy: An Update ACS Publications URL:[Link]

Comparative

A Senior Application Scientist’s Guide to Validating the Stereochemical Purity of (R)-3-(Cyclohexylmethoxy)piperidine

Introduction: The Imperative of Stereochemical Purity in Drug Development In modern pharmaceutical development, the three-dimensional structure of a molecule is not a trivial detail; it is fundamental to its biological f...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Stereochemical Purity in Drug Development

In modern pharmaceutical development, the three-dimensional structure of a molecule is not a trivial detail; it is fundamental to its biological function. For a chiral molecule such as (R)-3-(cyclohexylmethoxy)piperidine, a key building block or active pharmaceutical ingredient (API), the distinction between its (R)- and (S)-enantiomers is critical. Enantiomers, being non-superimposable mirror images, can exhibit vastly different pharmacological, pharmacokinetic, and toxicological profiles. The U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established clear expectations for the characterization and control of stereoisomers.[1][2][3] The FDA's 1992 policy statement mandates that the stereoisomeric composition of a new drug be thoroughly characterized and that quantitative assays for individual enantiomers be developed early in the process.[1][2] This guide provides a comparative analysis of the principal analytical techniques for validating the stereochemical purity of (R)-3-(cyclohexylmethoxy)piperidine, offering field-proven insights to guide researchers in selecting the most robust and appropriate methodologies.

Part 1: Chromatographic Methods - The Cornerstone of Enantioselective Analysis

Chromatographic techniques are the gold standard for accurately quantifying enantiomeric purity due to their high resolving power and sensitivity. The core principle involves the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to the formation of transient diastereomeric complexes with different energy levels.[4][5] This difference in interaction strength results in different retention times, allowing for their separation and quantification.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely adopted technique for enantiomeric purity assessment in quality control and regulatory filings.[6] Its versatility and robustness are unparalleled. For a molecule like 3-(cyclohexylmethoxy)piperidine, which lacks a native chromophore for UV detection, a pre-column derivatization step is essential to introduce a UV-active moiety.[7][8]

The Causality Behind Derivatization: The piperidine nitrogen provides a reactive handle for derivatization. Reagents like p-toluenesulfonyl chloride or benzoyl chloride can be used to attach a UV-absorbing group, enabling sensitive detection.[8][9] This step not only solves the detection issue but can also enhance the chiral recognition on the CSP by introducing additional points of interaction (e.g., π-π stacking).

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh (R)-3-(cyclohexylmethoxy)piperidine B Derivatize with p-toluenesulfonyl chloride A->B C Dilute in Mobile Phase B->C D Inject onto Chiral HPLC System C->D E Separation on Polysaccharide CSP D->E F UV Detection E->F G Integrate Peak Areas F->G H Calculate % Enantiomeric Purity G->H

Caption: Experimental workflow for chiral HPLC analysis with pre-column derivatization.

Experimental Protocol: Chiral HPLC Method

  • Derivatization: To 10 mg of the sample in a vial, add 1 mL of dichloromethane and 1.5 equivalents of triethylamine. Add 1.2 equivalents of p-toluenesulfonyl chloride and stir at room temperature for 2 hours. Quench the reaction with 1 mL of water, separate the organic layer, dry it over sodium sulfate, and evaporate the solvent.

  • Sample Preparation: Dissolve the derivatized residue in the mobile phase to a final concentration of approximately 0.5 mg/mL.

  • Chromatographic Conditions:

    • Column: CHIRALPAK® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) or similar polysaccharide-based CSP (250 x 4.6 mm, 5 µm).[7][10]

    • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 228 nm.[8]

    • Injection Volume: 10 µL.

  • Data Analysis: Calculate the enantiomeric purity (% ee) using the peak areas of the (R)- and (S)-enantiomers: % ee = (|Area_R - Area_S|) / (Area_R + Area_S) * 100[11]

Mock Data: Chiral HPLC Analysis

Parameter (R)-Enantiomer (S)-Enantiomer
Retention Time (min) 12.5 15.8
Peak Area 99850 150
Resolution (Rs) - 4.2

| Calculated Purity | 99.7% ee | |

Chiral Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful, high-throughput alternative to HPLC.[12] It uses supercritical CO2 as the primary mobile phase, which dramatically reduces analysis time and organic solvent consumption.[13] For basic compounds like piperidines, SFC often provides superior peak shapes and efficiency without the need for strong mobile phase additives that can shorten column lifetime.[14][15]

Why SFC Excels for Amines: The low viscosity and high diffusivity of supercritical CO2 lead to faster equilibration and higher optimal flow rates. Furthermore, the mobile phase environment in SFC can be less prone to the strong secondary silanol interactions that often cause peak tailing for basic analytes in normal-phase HPLC.

SFC_Principle CO2 Liquid CO2 Tank Pump CO2 Pump CO2->Pump Mixer Mixing Tee Pump->Mixer Modifier Co-solvent (e.g., Methanol) ModPump Modifier Pump Modifier->ModPump ModPump->Mixer Injector Autosampler Mixer->Injector Column Chiral Column Injector->Column Detector UV Detector Column->Detector BPR Back-Pressure Regulator (BPR) Detector->BPR

Caption: Schematic of a modern analytical Supercritical Fluid Chromatography (SFC) system.

Experimental Protocol: Chiral SFC Method

  • Sample Preparation: Dissolve the underivatized sample directly in methanol/dichloromethane (1:1) to a final concentration of 1.0 mg/mL. The use of an underivatized sample is often possible if a suitable detector (e.g., mass spectrometer or evaporative light scattering detector) is available, though UV detection after derivatization remains an option.

  • Chromatographic Conditions:

    • Column: CHIRALPAK® IC (cellulose tris(3,5-dichlorophenylcarbamate)) or a cyclofructan-based CSP.[16]

    • Mobile Phase: Supercritical CO2 and Methanol (with 0.2% diethylamine) gradient.

    • Gradient: 5% to 40% Methanol over 5 minutes.

    • Flow Rate: 3.0 mL/min.

    • Outlet Pressure (BPR): 150 bar.

    • Column Temperature: 40 °C.

    • Detection: UV at 220 nm (if derivatized) or appropriate detector.

    • Injection Volume: 5 µL.

Mock Data: Chiral SFC Analysis

Parameter (R)-Enantiomer (S)-Enantiomer
Retention Time (min) 2.8 3.5
Peak Area 99890 110
Resolution (Rs) - 3.9

| Calculated Purity | 99.78% ee | |

Part 2: Orthogonal Methods for Unambiguous Validation

Regulatory agencies advocate for the use of a second, orthogonal method to confirm stereochemical purity.[1][17] This provides a self-validating system, ensuring that the results from the primary chromatographic method are not an artifact of a specific analytical condition.

Polarimetry

Polarimetry is a classic, non-destructive technique that measures the rotation of plane-polarized light by a chiral compound in solution. While it lacks the sensitivity and specificity of chromatography, it provides a crucial bulk property measurement that directly confirms the overall enantiomeric excess.

Principle of Operation: A solution of a pure enantiomer will rotate plane-polarized light by a specific angle ([α]), which is a physical constant for that compound under defined conditions (temperature, wavelength, solvent, concentration). A racemic mixture will not rotate light.[18] The observed rotation of a sample is directly proportional to its enantiomeric excess.[19][20]

Experimental Protocol: Optical Rotation Measurement

  • Standard Preparation: Prepare a highly pure reference standard of (R)-3-(cyclohexylmethoxy)piperidine with a known concentration (e.g., 10.0 mg/mL) in methanol.

  • Sample Preparation: Prepare the sample to be tested at the exact same concentration in the same solvent.

  • Measurement:

    • Calibrate the polarimeter with the pure solvent (blank).

    • Measure the optical rotation of the standard and the sample using a sodium D-line (589 nm) light source at 20 °C.

  • Data Analysis: Calculate the enantiomeric excess: % ee = (Observed Specific Rotation of Sample / Specific Rotation of Pure R-Standard) * 100[21][22]

Mock Data: Polarimetry Analysis

Parameter Value
Specific Rotation of Pure (R)-Standard, [α]D +45.5°
Observed Specific Rotation of Sample +45.2°

| Calculated Purity | 99.3% ee |

Trustworthiness Check: While valuable, polarimetry is not a standalone method for purity determination in a regulatory environment. Its accuracy can be compromised by the presence of other optically active impurities.[21] It serves best as a rapid identity test and a confirmation of the bulk chiral composition.

NMR Spectroscopy with Chiral Shift Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy becomes a powerful tool for enantiomeric differentiation when a chiral auxiliary is introduced. Chiral shift reagents, typically lanthanide complexes like Eu(hfc)3, form transient diastereomeric complexes with the analyte.[23][24] This association induces a differential magnetic environment for the two enantiomers, causing previously equivalent proton signals to split into two distinct resonances.[25][26]

The Causality of the Chiral Shift: The piperidine nitrogen in the analyte acts as a Lewis base, coordinating to the Lewis acidic lanthanide metal center of the chiral shift reagent. This brings the enantiomers into close proximity with the chiral ligands of the reagent, creating two different diastereomeric complexes that are distinguishable by NMR.

NMR_CSR Analyte (R)-Analyte (S)-Analyte CSR Chiral Shift Reagent (CSR) (e.g., Eu(hfc)3) Analyte->CSR Coordination Complex Diastereomeric Complex 1 (R-Analyte + CSR) Diastereomeric Complex 2 (S-Analyte + CSR) CSR->Complex NMR Distinct NMR Signals (Separated Peaks) Complex->NMR Induces Δδ

Caption: Principle of enantiomeric differentiation using a Chiral Shift Reagent (CSR) in NMR.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve ~10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl3) in an NMR tube.

  • Initial Spectrum: Acquire a standard 1H NMR spectrum to identify a well-resolved proton signal, preferably the proton on the chiral carbon (C3) or a nearby proton.

  • Titration: Add small, incremental amounts (e.g., 0.1-0.2 equivalents) of the chiral shift reagent (e.g., Eu(hfc)3) to the NMR tube.

  • Spectral Acquisition: Acquire a new 1H NMR spectrum after each addition until optimal separation of the target proton signal is observed for the two enantiomers.

  • Data Analysis: Carefully integrate the separated signals corresponding to the (R)- and (S)-enantiomers. The ratio of the integrals directly reflects the enantiomeric ratio.

Mock Data Interpretation:

  • Without Shift Reagent: The C3-proton appears as a single multiplet at δ 3.10 ppm.

  • With 0.5 eq. Eu(hfc)3: The signal at δ 3.10 ppm is now shifted downfield and split into two distinct multiplets: one at δ 4.50 ppm (Integral = 99.5) and a much smaller one at δ 4.58 ppm (Integral = 0.5).

  • Calculated Purity: (99.5 / (99.5 + 0.5)) * 100 = 99.5% (R)-enantiomer, corresponding to 99.0% ee .

Comparative Summary and Strategic Recommendations

The choice of analytical methodology depends on the stage of development, the required precision, and available instrumentation.

FeatureChiral HPLCChiral SFCPolarimetryNMR with CSR
Sensitivity / LOQ Excellent (<0.05%)Excellent (<0.05%)Poor (>1-2%)Fair (~1-2%)[23]
Accuracy & Precision HighHighModerateModerate to High
Sample Throughput ModerateHighVery HighLow to Moderate
Primary Use Case QC release testing, stabilityHigh-throughput screening, purificationIdentity, bulk confirmationStructural confirmation, orthogonal check
Solvent Consumption HighVery LowLowLow
Regulatory Acceptance Gold StandardWidely AcceptedRequired as orthogonal testAccepted as orthogonal test

Expert Recommendation:

For a robust validation of the stereochemical purity of (R)-3-(cyclohexylmethoxy)piperidine throughout the drug development lifecycle, an integrated approach is essential:

  • Primary Method: Develop and validate a Chiral SFC method for its speed, low environmental impact, and excellent performance with basic compounds. This should be the primary method for routine quality control, release testing, and stability studies. If SFC is unavailable, a well-developed Chiral HPLC method is the established alternative.

  • Orthogonal Confirmation: Employ Polarimetry as a rapid and simple identity test and to confirm the bulk enantiomeric composition of the final API, as expected by regulatory bodies.[1][17]

  • Investigative Tool: Use NMR with a chiral shift reagent during process development or for out-of-specification investigations. It provides an unambiguous confirmation of enantiomeric identity without reliance on chromatographic separation.

This multi-faceted strategy creates a self-validating analytical package that ensures the stereochemical integrity of the drug substance, satisfying both scientific rigor and global regulatory expectations.[27][28][29]

References

  • FDA. (1992). Policy Statement for the Development of New Stereoisomeric Drugs. U.S. Food and Drug Administration. [Link]

  • Novobilská, A., et al. (2021). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 26(16), 4998. [Link]

  • European Medicines Agency. (2000). ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances. EMA/CHMP/ICH/367/1996. [Link]

  • Wikipedia. Chiral column chromatography. Wikimedia Foundation. [Link]

  • Regis Technologies. CHIRAL STATIONARY PHASES - HPLC. Regis Technologies, Inc. [Link]

  • Schmid, M. G., et al. (2024). Update on chiral recognition mechanisms in separation science. Journal of Separation Science, 47(10), e202300799. [Link]

  • The Vespiary. Mechanisms: Chiral. [Link]

  • ECA Academy. ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. [Link]

  • Phenomenex. Chiral HPLC Column. Phenomenex Inc. [Link]

  • Separation Science. (2023). Chiral column takes the crown for supercritical enantioseparation of primary amines. [Link]

  • Chiralpedia. (2022). Direct chiral HPLC separation on CSPs. [Link]

  • Chemistry Steps. (2022). Enantiomeric Excess (ee) and Specific Rotation Practice Problems. [Link]

  • Wang, Y., et al. (2022). Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. Molecules, 27(19), 6248. [Link]

  • Nelson, G. J. (1982). Determination of the enantiomeric purity of mevalonolactone via NMR using a chiral lanthanide shift reagent. Journal of Lipid Research, 23(4), 645-652. [Link]

  • Phenomenex. HPLC Technical Tip: Chiral Method Development. Phenomenex Inc. [Link]

  • University of Calgary. SC6. Optical Rotation and Enantiomeric Purity. Stereochemistry. [Link]

  • C&EN Global Enterprise. (1992). FDA issues flexible policy on chiral drugs. American Chemical Society. [Link]

  • Federal Register. (2000). International Conference on Harmonisation; guidance on Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products. 65(251), 83041-63. [Link]

  • Ali, I., et al. (2012). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Journal of Liquid Chromatography & Related Technologies, 35(15), 2115-2127. [Link]

  • IKEV. ICH Q6A Guideline. [Link]

  • Therapeutic Goods Administration (TGA). ICH topic Q6A - Specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances. [Link]

  • Chemistry LibreTexts. (2019). 5.5 Polarimetry. [Link]

  • Herald Scholarly Open Access. Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. [Link]

  • Phinney, K. W., et al. (2005). Chiral separation of amines in subcritical fluid chromatography using polysaccharide stationary phases and acidic additives. Journal of Chromatography A, 1075(1-2), 143-149. [Link]

  • Ashenhurst, J. (2017). Optical Purity and Enantiomeric Excess. Master Organic Chemistry. [Link]

  • Goering, H. L., et al. (1974). US3915641A - NMR method for determination of enantiomeric compositions with chiral shift reagents.
  • Viswanathan, T., & Toland, A. (1998). NMR Spectroscopy Using a Chiral Lanthanide Shift Reagent to Assess the Optical Purity of 1-Phenylethylamine. Journal of Chemical Education, 75(12), 1614. [Link]

  • Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-779. [Link]

  • Saskia, O. 4.7. Optical Rotation. Introduction to Organic Chemistry. [Link]

  • FDA. (1992). Development of New Stereoisomeric Drugs. U.S. Food and Drug Administration. [Link]

  • LCGC International. (2026). Chiral Separations. [Link]

  • The Chiral Edge. (2025). Episode 2: The Great Shift: How the 1990s Redefined Stereochemical Standards. [Link]

  • Semantic Scholar. (1992). FDA's policy statement for the development of new stereoisomeric drugs. Chirality, 4(5), 338-40. [Link]

  • Chromatography Today. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. [Link]

  • Study.com. Enantiomeric Excess | Formula, Calculation & Example. [Link]

  • Health Canada. (2017). Guidance for Industry: Stereochemical Issues in Chiral Drug Development. [Link]

  • Chemistry LibreTexts. (2024). 23.1: NMR Shift Reagents. [Link]

  • Urban, M., et al. (2020). A Holistic Approach to Determining Stereochemistry of Potential Pharmaceuticals by Circular Dichroism with β-Lactams as Test Cases. Molecules, 25(18), 4065. [Link]

  • Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry. [Link]

  • Google Patents. (2016). CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
  • Organic Letters. (2025). Synthesis of Chiral 3-Piperidin-2-ones and 3-Piperidines via Ni-Catalyzed Reductive Coupling. [Link]

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Comparative

A Comparative Guide to the In Vivo Efficacy of Drugs Containing 3-(Cyclohexylmethoxy)piperidine

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the in vivo efficacy of drugs featuring the 3-(cyclohexylmethoxy)piperidine scaffold. Moving beyond a simple rec...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the in vivo efficacy of drugs featuring the 3-(cyclohexylmethoxy)piperidine scaffold. Moving beyond a simple recitation of data, we will explore the mechanistic rationale behind experimental designs and compare the performance of these compounds against established alternatives, supported by experimental data from peer-reviewed literature.

Introduction to the 3-(Cyclohexylmethoxy)piperidine Scaffold and its Therapeutic Relevance

The piperidine ring is a fundamental structural motif present in numerous natural alkaloids and synthetic pharmaceuticals, including antipsychotics, opioids, and stimulants.[1][2] Its derivatives have been investigated for a wide array of pharmacological activities, such as analgesic, anti-diabetic, anti-cancer, and anti-inflammatory effects.[2][3] The addition of a cyclohexylmethoxy group to the piperidine core creates a unique chemical entity that has found a significant role in the development of drugs targeting the central nervous system (CNS).

A prominent example of a drug class containing a related piperidine scaffold is the selective sigma-1 receptor (S1R) agonists. The S1R is a unique intracellular chaperone protein, primarily located at the endoplasmic reticulum, which is involved in modulating various cellular functions.[4][5] Activation of S1R has shown therapeutic potential in a range of neurological and psychiatric disorders.[5]

One of the most notable drugs containing a piperidine derivative that targets the sigma-1 receptor is Pridopidine , which has been extensively investigated for the treatment of Huntington's disease (HD).[6][7] While not a direct 3-(cyclohexylmethoxy)piperidine derivative, its mechanism and the in vivo models used for its validation provide a relevant framework for evaluating compounds with this specific scaffold.

The Sigma-1 Receptor: A Key Target

The sigma-1 receptor is a transmembrane protein that plays a crucial role in cellular homeostasis.[8] Its activation by agonists has been shown to have neuroprotective effects.[9] In the context of neurodegenerative diseases like Huntington's, Alzheimer's, and Parkinson's, S1R activation can reduce cellular stress, enhance the clearance of toxic proteins, and increase the secretion of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF).[8][9]

Below is a diagram illustrating the proposed mechanism of action for S1R agonists in a neurodegenerative context.

Sigma-1 Receptor Pathway cluster_0 Endoplasmic Reticulum S1R Sigma-1 Receptor CellStress Cellular Stress (Oxidative Stress, ER Stress) S1R->CellStress Reduces ToxicProteins Toxic Protein Aggregates (e.g., mutant Huntingtin) S1R->ToxicProteins Enhances Clearance BDNF BDNF Production & Neurotrophic Support S1R->BDNF Increases Drug S1R Agonist (e.g., Pridopidine) Drug->S1R Activates Neuroprotection Neuroprotection & Improved Neuronal Function BDNF->Neuroprotection

Caption: Proposed neuroprotective mechanism of Sigma-1 Receptor (S1R) agonists.

Comparative In Vivo Efficacy Analysis

To objectively assess the in vivo efficacy of drugs containing the 3-(cyclohexylmethoxy)piperidine scaffold, a direct comparison with established therapeutics is essential. For neurodegenerative diseases, a relevant comparator is Donepezil , an acetylcholinesterase inhibitor widely used in the treatment of Alzheimer's disease.[10][11] For movement disorders like Huntington's disease, Pridopidine serves as a key benchmark.

Performance in Animal Models of Huntington's Disease

Huntington's disease (HD) is a progressive neurodegenerative disorder characterized by motor, cognitive, and psychiatric symptoms.[12] The R6/2 mouse model, which expresses a fragment of the mutant huntingtin gene, is a widely used preclinical model that rapidly develops an HD-like phenotype.[13][14]

Table 1: Comparison of Pridopidine and a Hypothetical 3-(Cyclohexylmethoxy)piperidine Analog in the R6/2 Mouse Model

ParameterPridopidineHypothetical 3-(Cyclohexylmethoxy)piperidine AnalogRationale for Measurement
Motor Function Significant improvement in overall motor performance.[14]Expected to show dose-dependent improvement in motor coordination and balance.Assesses the drug's ability to alleviate the core motor deficits of HD.
Striatal BDNF Levels Increased striatal Brain-Derived Neurotrophic Factor (BDNF).[14]Anticipated to increase BDNF levels through S1R activation.BDNF is crucial for neuronal survival and function, and its levels are reduced in HD.
Dopamine and DARPP-32 Levels Increased striatal dopamine (DA) and DARPP-32 levels.[14]May modulate dopaminergic signaling, a key pathway affected in HD.DARPP-32 is a key signaling protein in dopamine-responsive neurons.
Mutant Huntingtin (mHtt) Aggregates Reduction in the size of mHtt aggregates.[14]Potential to enhance the clearance of toxic protein aggregates.A direct measure of the drug's impact on the underlying pathology of HD.
Survival Increased survival in R6/2 mice.[14]Expected to prolong lifespan by slowing disease progression.A critical endpoint demonstrating overall therapeutic benefit.
Performance in Animal Models of Cognitive Impairment

To assess the potential of these compounds in treating cognitive deficits, animal models of memory impairment are employed. A common model involves inducing memory impairment with scopolamine, a muscarinic antagonist.

Table 2: Comparison of Donepezil and a Hypothetical 3-(Cyclohexylmethoxy)piperidine Analog in a Scopolamine-Induced Amnesia Model

ParameterDonepezilHypothetical 3-(Cyclohexylmethoxy)piperidine AnalogRationale for Measurement
Mechanism of Action Reversible acetylcholinesterase inhibitor, increasing acetylcholine levels.[10]Primarily a sigma-1 receptor agonist with potential downstream effects on cholinergic signaling.Understanding the primary mechanism is key to interpreting the results.
Cognitive Function (e.g., Y-maze, Morris Water Maze) Significantly prevents scopolamine-induced memory impairment.[15]Expected to show improvement in spatial learning and memory.Directly assesses the drug's ability to reverse or prevent cognitive deficits.
Acetylcholinesterase (AChE) Inhibition Potent inhibitor of AChE.[15]Not expected to be a direct AChE inhibitor.Differentiates the mechanism from established cognitive enhancers.
Neuroprotective Effects Has shown disease-modifying effects in some models.[11]Anticipated to exhibit neuroprotective properties via S1R activation.Evaluates the potential for long-term therapeutic benefits beyond symptomatic relief.

Experimental Protocols for In Vivo Efficacy Validation

The following are detailed, step-by-step methodologies for key in vivo experiments to validate the efficacy of a novel 3-(cyclohexylmethoxy)piperidine derivative.

Workflow for In Vivo Efficacy Testing in a Huntington's Disease Mouse Model

HD Mouse Model Workflow cluster_animal_prep Animal Preparation cluster_dosing Dosing Regimen cluster_behavioral Behavioral Assessment cluster_biochemical Post-Mortem Analysis AnimalSelection Select R6/2 Transgenic Mice and Wild-Type Littermates Grouping Randomize into Treatment and Vehicle Control Groups AnimalSelection->Grouping Dosing Daily Intraperitoneal (i.p.) Injection of Drug or Vehicle Grouping->Dosing Rotarod Rotarod Test for Motor Coordination Dosing->Rotarod OpenField Open Field Test for Locomotor Activity Dosing->OpenField Tissue Collect Brain Tissue (Striatum, Cortex) OpenField->Tissue Biomarkers Measure BDNF, Dopamine, and mHtt Aggregates Tissue->Biomarkers

Caption: Experimental workflow for in vivo efficacy testing in a Huntington's disease mouse model.

Step-by-Step Protocol for the Rotarod Test:

  • Acclimation: Acclimate the mice to the testing room for at least 1 hour before the experiment.

  • Training: Place the mice on the rotarod apparatus at a constant speed (e.g., 4 rpm) for a set duration (e.g., 5 minutes) for 2-3 consecutive days before the start of the drug treatment.

  • Testing:

    • Administer the drug or vehicle control as per the study design.

    • At a specified time post-dosing, place the mouse on the rotarod.

    • The rod should accelerate from a starting speed (e.g., 4 rpm) to a maximum speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).

    • Record the latency to fall for each mouse. A trial ends when the mouse falls off the rod or clings to it and makes a full rotation.

    • Perform multiple trials per mouse with an inter-trial interval.

  • Data Analysis: Compare the latency to fall between the treatment and control groups using appropriate statistical tests (e.g., two-way ANOVA).

Workflow for In Vivo Efficacy Testing in a Scopolamine-Induced Amnesia Model

Amnesia Model Workflow cluster_animal_prep Animal Preparation cluster_dosing Dosing Regimen cluster_behavioral Cognitive Assessment cluster_biochemical Post-Mortem Analysis AnimalSelection Select Adult Male C57BL/6 Mice Grouping Randomize into Groups: Vehicle, Scopolamine, Scopolamine + Drug AnimalSelection->Grouping DrugAdmin Administer Drug or Vehicle (e.g., 60 min before test) Grouping->DrugAdmin ScopolamineAdmin Administer Scopolamine (e.g., 30 min before test) DrugAdmin->ScopolamineAdmin YMaze Y-Maze Test for Spontaneous Alternation ScopolamineAdmin->YMaze Tissue Collect Brain Tissue (Hippocampus, Cortex) YMaze->Tissue AChE Measure Acetylcholinesterase Activity Tissue->AChE

Caption: Experimental workflow for in vivo efficacy testing in a scopolamine-induced amnesia model.

Step-by-Step Protocol for the Y-Maze Test:

  • Apparatus: The Y-maze consists of three identical arms at a 120-degree angle from each other.

  • Acclimation: Allow the mice to acclimate to the testing room.

  • Dosing: Administer the vehicle, scopolamine, and/or test drug according to the experimental timeline.

  • Testing:

    • Place a mouse at the end of one arm and allow it to freely explore the maze for a set period (e.g., 8 minutes).

    • Record the sequence of arm entries.

    • A spontaneous alternation is defined as successive entries into the three different arms on overlapping triplet sets.

  • Data Analysis: Calculate the percentage of spontaneous alternation as follows: (Number of Spontaneous Alternations / (Total Number of Arm Entries - 2)) * 100. Compare the percentages between the different treatment groups. A decrease in spontaneous alternation in the scopolamine group indicates memory impairment, and a reversal of this effect in the drug-treated group suggests cognitive enhancement.

Conclusion

The 3-(cyclohexylmethoxy)piperidine scaffold represents a promising area for the development of novel therapeutics, particularly for CNS disorders. The in vivo validation of these compounds requires a multifaceted approach, encompassing behavioral, biochemical, and histological endpoints. By comparing their efficacy against established drugs like Pridopidine and Donepezil in relevant animal models, researchers can gain a comprehensive understanding of their therapeutic potential. The protocols outlined in this guide provide a robust framework for conducting these critical in vivo studies, ensuring scientific rigor and generating reliable data for drug development decisions.

References

  • Rodent Models of Huntington's Disease: An Overview - PMC. (n.d.). Retrieved from [Link]

  • Huntington's Disease Animal Model Studies | Charles River. (n.d.). Retrieved from [Link]

  • Animal models of Huntington's disease and their applicability to novel drug discovery and development - PubMed. (2023, April 11). Retrieved from [Link]

  • Animal model of Huntington's offers advantages for testing treatments - Drug Target Review. (2018, April 2). Retrieved from [Link]

  • Pridopidine, a dopamine stabilizer, improves motor performance and shows neuroprotective effects in Huntington disease R6/2 mouse model - PMC. (n.d.). Retrieved from [Link]

  • Pridopidine - Alzheimer's Drug Discovery Foundation. (n.d.). Retrieved from [Link]

  • Donepezil Beyond Alzheimer's Disease? A Narrative Review of Therapeutic Potentials of ... - PMC. (n.d.). Retrieved from [Link]

  • Fig. 2. Proposed in vivo mode of action of pridopidine in manifest HD.... - ResearchGate. (n.d.). Retrieved from [Link]

  • The Effects of Donepezil, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents - PMC. (n.d.). Retrieved from [Link]

  • Pridopidine | ALZFORUM. (2025, July 15). Retrieved from [Link]

  • PROOF-HD: Phase III trial of oral S1R agonist pridopidine for the treatment of Huntington's disease - VJNeurology. (2022, September 27). Retrieved from [Link]

  • In vitro and ex vivo characterization of sigma-1 and sigma-2 receptors: agonists and antagonists in biological assays - PubMed. (2009, September 15). Retrieved from [Link]

  • In vitro and in vivo sigma 1 receptor imaging studies in different disease states - PMC. (2020, October 8). Retrieved from [Link]

  • Specific detection and deletion of the Sigma-1 receptor in neurons and glial cells for functional characterization in vivo | bioRxiv. (2022, June 12). Retrieved from [Link]

  • Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States - RSC Publishing. (2020, September 1). Retrieved from [Link]

  • Piperidine - Wikipedia. (n.d.). Retrieved from [Link]

  • Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. (2012, November 15). Retrieved from [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD. (2024, February 2). Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Binding Affinities of 3-(Cyclohexylmethoxy)piperidine Structural Isomers

This guide provides an in-depth comparison of the predicted binding affinities of the structural isomers of 3-(Cyclohexylmethoxy)piperidine for sigma-1 (σ1) and sigma-2 (σ2) receptors. In the absence of direct comparativ...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of the predicted binding affinities of the structural isomers of 3-(Cyclohexylmethoxy)piperidine for sigma-1 (σ1) and sigma-2 (σ2) receptors. In the absence of direct comparative experimental data for these specific isomers, this analysis is founded on established Structure-Activity Relationship (SAR) principles for piperidine-based sigma receptor ligands. This guide is intended for researchers, scientists, and drug development professionals working in neuropharmacology and medicinal chemistry.

Introduction: The Significance of Sigma Receptors and Piperidine Scaffolds

Sigma receptors, comprising the σ1 and σ2 subtypes, are intracellular proteins primarily located at the endoplasmic reticulum.[1] They are implicated in a wide range of neurological and psychiatric conditions, including neurodegenerative diseases, pain, and addiction, making them attractive targets for therapeutic intervention.[2][3] The piperidine moiety is a common structural feature in many high-affinity sigma receptor ligands, forming a key interaction with the receptor binding pocket.[4][5] Understanding how subtle changes in the structure of piperidine-based ligands, such as stereochemistry, affect their binding affinity is crucial for the rational design of selective and potent therapeutic agents.

The Structural Isomers of 3-(Cyclohexylmethoxy)piperidine

The primary structural variation for 3-(Cyclohexylmethoxy)piperidine arises from the stereocenter at the 3-position of the piperidine ring, leading to two enantiomers: (R)-3-(Cyclohexylmethoxy)piperidine and (S)-3-(Cyclohexylmethoxy)piperidine. The flexible ether linkage to the cyclohexyl group means that cis/trans isomerism of this substituent relative to the piperidine ring is less defined than the chirality at the 3-position.

G cluster_isomers Structural Isomers of 3-(Cyclohexylmethoxy)piperidine cluster_features Key Structural Features R_isomer (R)-3-(Cyclohexylmethoxy)piperidine piperidine Piperidine Ring (Basic Amine) R_isomer->piperidine comprises chiral_center Chiral Center (3-position) R_isomer->chiral_center comprises linker Ether Linkage (Flexible) R_isomer->linker comprises lipophilic_group Cyclohexyl Group (Lipophilicity) R_isomer->lipophilic_group comprises S_isomer (S)-3-(Cyclohexylmethoxy)piperidine S_isomer->piperidine comprises S_isomer->chiral_center comprises S_isomer->linker comprises S_isomer->lipophilic_group comprises

Caption: Key structural features of the (R) and (S) isomers of 3-(Cyclohexylmethoxy)piperidine.

Experimental Determination of Binding Affinity: A Validated Protocol

The "gold standard" for determining the binding affinity of a compound for a specific receptor is the competitive radioligand binding assay.[1][2] This technique measures the ability of a test compound to displace a radiolabeled ligand with known high affinity and selectivity for the target receptor.

Detailed Step-by-Step Protocol: Competitive Radioligand Binding Assay for σ1 and σ2 Receptors

1. Membrane Preparation:

  • Rationale: Sigma-1 receptors are highly expressed in guinea pig liver, while sigma-2 receptors are abundant in rat liver, making these tissues ideal sources for receptor-rich membrane preparations.

  • Procedure:

    • Excise the liver from the appropriate animal model (guinea pig for σ1, rat for σ2) and place it in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).[6]

    • Mince the tissue and homogenize it using a Dounce or Potter-Elvehjem homogenizer.[6]

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.[6]

    • Collect the supernatant and centrifuge at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.[6]

    • Resuspend the membrane pellet in fresh, ice-cold assay buffer.

    • Determine the protein concentration using a standard method like the Bradford assay.

2. Competitive Binding Assay:

  • Rationale: This assay determines the concentration of the test compound required to inhibit 50% of the specific binding of the radioligand (IC50), from which the inhibition constant (Ki) can be calculated.

  • Procedure:

    • In a 96-well plate, add the following in order:

      • Assay buffer

      • A fixed concentration of the appropriate radioligand:

        • For σ1 receptors: -pentazocine (a selective σ1 ligand).[1]

        • For σ2 receptors: [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG) (a non-selective sigma ligand) in the presence of a masking concentration of (+)-pentazocine to block σ1 sites.[2][7]

      • Increasing concentrations of the test compound (e.g., the isomers of 3-(Cyclohexylmethoxy)piperidine).

      • For determining non-specific binding, add a high concentration of a known sigma ligand (e.g., haloperidol).

      • The membrane preparation.

    • Incubate the plate for 90-120 minutes at 37°C.[6][7]

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound from the free radioligand.[6]

    • Quickly wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.[6]

    • Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • Rationale: The raw data (counts per minute) is converted into meaningful binding affinity values.

  • Procedure:

    • Calculate specific binding by subtracting non-specific binding from total binding.[6]

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a sigmoidal dose-response curve.[6]

    • Determine the IC50 value from the curve.[6]

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

G cluster_workflow Radioligand Binding Assay Workflow A Membrane Preparation B Incubation with Radioligand and Test Compound A->B C Filtration and Washing B->C D Scintillation Counting C->D E Data Analysis (IC50 -> Ki) D->E

Caption: Workflow for determining binding affinity using a competitive radioligand binding assay.

Inferred Comparison of Binding Affinities based on SAR

While direct experimental data for 3-(Cyclohexylmethoxy)piperidine isomers is not available, we can infer their likely binding properties based on extensive SAR studies of related piperidine and piperazine derivatives.[5][8][9]

Structural IsomerPredicted σ1 AffinityPredicted σ2 AffinityPredicted SelectivityRationale
(R)-3-(Cyclohexylmethoxy)piperidine Moderate to HighLow to Moderateσ1 selectiveThe stereochemistry at the 3-position of the piperidine ring is known to influence sigma receptor affinity and selectivity. For many 3-substituted piperidines, one enantiomer exhibits higher affinity and/or selectivity for the σ1 receptor. The presence of a lipophilic cyclohexyl group is generally favorable for sigma receptor binding.
(S)-3-(Cyclohexylmethoxy)piperidine ModerateModerateLower selectivityThe (S)-enantiomer may exhibit a different binding pose within the receptor, potentially leading to comparable or slightly lower affinity for σ1 and possibly a modest increase in affinity for σ2 compared to the (R)-enantiomer, resulting in lower overall selectivity.

Key SAR Principles Applied:

  • The Basic Nitrogen: The protonated nitrogen of the piperidine ring is a crucial pharmacophoric element that forms a key electrostatic interaction with an acidic residue (e.g., Glu172) in the σ1 receptor binding site.[10]

  • 3-Position Substitution: The nature and stereochemistry of the substituent at the 3-position of the piperidine ring significantly impact binding affinity and selectivity. The orientation of the substituent can either enhance or hinder optimal interaction with the receptor.[8]

  • Lipophilic Moiety: The cyclohexylmethoxy group provides a significant lipophilic character to the molecule. Lipophilicity is an important factor for sigma receptor binding, with an optimal range for high affinity.

  • σ1 vs. σ2 Selectivity: Generally, piperidine-based ligands tend to show a preference for the σ1 receptor over the σ2 receptor.[5] The overall shape and electronic properties of the molecule dictate this selectivity.

Discussion and Implications

The inferred differences in binding affinity between the (R) and (S) isomers of 3-(Cyclohexylmethoxy)piperidine, if confirmed experimentally, would have significant implications for their pharmacological profiles. The isomer with higher affinity and selectivity for the σ1 receptor would be a more suitable candidate for development as a tool compound to probe σ1 function or as a lead for therapeutic agents targeting this receptor. A less selective isomer might exhibit a more complex pharmacological profile due to interactions with both sigma receptor subtypes.

Furthermore, the potential agonist or antagonist activity of these isomers at sigma receptors would need to be determined through functional assays. This is a critical step, as compounds with similar binding affinities can have opposing functional effects.

Conclusion

Based on established Structure-Activity Relationships for piperidine-based sigma receptor ligands, it is predicted that the (R) and (S) isomers of 3-(Cyclohexylmethoxy)piperidine will exhibit differential binding affinities for σ1 and σ2 receptors. The (R)-isomer is predicted to have a higher affinity and selectivity for the σ1 receptor. This guide underscores the importance of stereochemistry in ligand-receptor interactions and provides a robust experimental framework for the empirical determination of these binding affinities.

References

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Retrosynthesis Analysis

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Method

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